What are the physicochemical properties of 4-Bromo-7-chloro-6-fluoro-1H-indazole?
Physicochemical Profiling and Orthogonal Synthetic Utility of 4-Bromo-7-chloro-6-fluoro-1H-indazole: A Comprehensive Guide for Drug Discovery Executive Summary In modern medicinal chemistry, the demand for highly functio...
Author: BenchChem Technical Support Team. Date: April 2026
Physicochemical Profiling and Orthogonal Synthetic Utility of 4-Bromo-7-chloro-6-fluoro-1H-indazole: A Comprehensive Guide for Drug Discovery
Executive Summary
In modern medicinal chemistry, the demand for highly functionalized, sp²-rich heterocyclic building blocks is paramount. The 1H-indazole scaffold is a privileged pharmacophore, frequently deployed as an ATP-competitive kinase hinge-binding motif[1]. The compound 4-Bromo-7-chloro-6-fluoro-1H-indazole (CAS: 1935558-98-7) represents a masterclass in rational building block design[2]. By installing three distinct halogens (Br, Cl, F) on a single aromatic core, this molecule offers programmable, orthogonal reactivity while optimizing the physicochemical parameters required for cellular permeability and target engagement.
The strategic placement of halogens on the indazole core is not arbitrary; it is a deliberate modulation of the molecule's electronic and physicochemical profile.
Property
Value / Description
Causality & Impact
Chemical Name
4-Bromo-7-chloro-6-fluoro-1H-indazole
Core scaffold for kinase inhibitor design.
CAS Number
1935558-98-7
Unique identifier for procurement and tracking[2].
Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5[3].
Topological Polar Surface Area
28.68 Ų
Optimal for passive membrane permeability and blood-brain barrier (BBB) penetration.
N1-H pKa (Estimated)
~11.5 (vs ~14.0 for unsubstituted)
The strong inductive electron-withdrawing effect of the C6-F and C7-Cl pulls electron density from the pyrazole ring, increasing the acidity of the N1-H. This strengthens its hydrogen-bond donor capacity.
Metabolic Stability
High (C6-F blocked)
The C6 position of indazoles is historically susceptible to Cytochrome P450-mediated oxidation. The C6-Fluorine acts as a metabolic block, increasing the in vivo half-life.
Structural Biology: The Indazole as a Kinase Hinge Binder
Indazoles are exceptional ATP-competitive inhibitors due to their ability to mimic the adenine ring of ATP[1]. The N1 and N2 atoms act as a bidentate hydrogen bond donor-acceptor pair, anchoring the molecule to the kinase hinge region (typically interacting with Methionine, Leucine, or Glutamate backbone residues)[4].
Because the indazole core is anchored at the hinge, the C4 and C7 positions serve as critical vectors for exploring adjacent binding pockets. The C4 position typically projects into the hydrophobic pocket II (or back pocket), while the C7 position vectors toward the solvent-exposed channel or the ribose pocket[1].
Fig 1: Bidentate hydrogen bonding of the indazole core within the ATP-competitive kinase hinge.
The Thermodynamics of Orthogonal Reactivity
The true synthetic value of 4-Bromo-7-chloro-6-fluoro-1H-indazole lies in its programmable reactivity. The sequence of functionalization is dictated by Bond Dissociation Energies (BDE). The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). This ~13 kcal/mol thermodynamic gap allows for chemoselective oxidative addition by palladium at the C4 position, leaving the C7-Cl intact for subsequent late-stage functionalization[5].
Fig 2: Orthogonal cross-coupling workflow exploiting C-Br and C-Cl bond dissociation energy gaps.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind every reagent choice is explained to prevent downstream failures.
Protocol 1: N1-Protection (THP or SEM)
Objective: Mask the acidic N1-H to prevent catalyst poisoning and undesired N-arylation during cross-coupling.
Methodology: Dissolve the indazole (1.0 equiv) in anhydrous DMF at 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 mins until off-gassing ceases. Add 3,4-Dihydro-2H-pyran (THP, 1.5 equiv) or SEM-Cl (1.2 equiv). Warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc.
Causality: The N1-H is highly acidic due to the polyhalogenation. Deprotonation with NaH is rapid. Protection is mandatory because a free indazole NH can coordinate to Palladium(II) intermediates, stalling the catalytic cycle.
Validation (In-Process Control): TLC will show a shift to a significantly higher Rf value (less polar) upon protection. LC-MS will confirm the mass addition without altering the complex Br/Cl isotopic cluster.
Objective: Selectively form a C-C bond at the C4 position while preserving the C7-Cl and C6-F bonds.
Methodology: To a Schlenk flask, add the N1-protected indazole (1.0 equiv), arylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (5 mol%), and Na₂CO₃ (2.0 equiv). Degas the system and backfill with N₂ (3x). Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Heat to 80 °C for 12 hours.
Causality: Pd(dppf)Cl₂ is a bidentate catalyst that readily undergoes oxidative addition into the weaker C-Br bond. However, it is not electron-rich enough to activate the stronger C-Cl bond at 80 °C. Na₂CO₃ is chosen as a mild base; stronger bases (like KOtBu) risk triggering Nucleophilic Aromatic Substitution (SNAr) at the C6-F position.
Validation (In-Process Control - Critical): Mass Spectrometry is your self-validating tool here. The starting material possesses a complex isotopic cluster (M, M+2, M+4) due to the presence of both Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl). Upon successful C4 coupling, the product's mass spectrum will simplify drastically, losing the M+4 peak and displaying a clean 3:1 (M : M+2) ratio characteristic of a single Chlorine atom. If the complex Br/Cl cluster remains, the reaction has failed.
Protocol 3: C7 Buchwald-Hartwig Amination
Objective: Functionalize the remaining C7-Cl position with an amine.
Methodology: Combine the C4-arylated intermediate (1.0 equiv), desired amine (1.2 equiv), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.0 equiv) in anhydrous Toluene (0.1 M). Degas thoroughly. Heat to 100 °C for 16 hours.
Causality: Because the C-Cl bond is thermodynamically stronger, a highly active catalyst system is required. XPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand. Its electron density forces the Pd(0) center to insert into the stubborn C-Cl bond, while its immense steric bulk accelerates the final reductive elimination step to form the C-N bond.
Validation (In-Process Control): LC-MS will show the complete disappearance of the 3:1 Chlorine isotopic pattern, replaced by the exact mass of the aminated product.
References
Capot Chemical, "Specifications of 4-bromo-7-chloro-6-fluoro-1H-indazole", Capotchem, [Link]
National Institutes of Health (NIH), "Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds", PMC,[Link]
Journal of Medicinal Chemistry, "Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor", ACS Publications, [Link]
Mechanism of Action of Halogenated 1H-Indazoles in Targeted Drug Discovery
Executive Summary The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous FDA-approved targeted therapies[1]. In recent years, the strategic incorpor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous FDA-approved targeted therapies[1]. In recent years, the strategic incorporation of halogen atoms (fluorine, chlorine, bromine, or iodine) into the indazole core has emerged as a critical optimization strategy in drug discovery. Halogenation profoundly alters the molecule's physicochemical properties, significantly enhancing target binding affinity, metabolic stability, and lipophilicity[2]. This technical guide explores the mechanistic underpinnings of halogenated 1H-indazoles, detailing their role in competitive kinase inhibition, structural optimization, and the self-validating experimental workflows required to evaluate their efficacy in oncology.
Mechanistic Foundations: The Role of Halogenation
Halogenation is not merely a steric substitution; it fundamentally rewrites the electronic and thermodynamic landscape of the 1H-indazole ring. The causality behind selecting halogenated derivatives in hit-to-lead optimization relies on three primary molecular mechanisms:
Halogen Bonding (σ-Hole Interactions): The anisotropic distribution of electron density around heavier halogens (Cl, Br, I) creates a localized region of positive electrostatic potential known as the σ-hole. This allows the halogenated indazole to act as a highly directional Lewis acid, forming strong, non-covalent interactions with Lewis base residues (e.g., carbonyl oxygens in the hinge region of target kinases)[2].
Tautomeric Stabilization: The 1H-indazole system exists in a dynamic equilibrium with its 2H-tautomer. Halogen substitution at the C-3 or C-5 positions exerts powerful inductive effects that can shift this equilibrium, locking the molecule into the thermodynamically favored 1H-conformation. This structural rigidity is strictly required for optimal hydrogen bonding with the ATP-binding pocket of target proteins[3].
Metabolic Shielding: Introducing halogens at metabolically labile sites (e.g., C-5 or C-7) blocks rapid cytochrome P450-mediated oxidation. This directly translates to an improved pharmacokinetic half-life and greater systemic exposure in vivo.
Targeted Pathways: Kinase Inhibition
Halogenated 1H-indazoles primarily function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) and serine/threonine kinases. By mimicking the purine ring of ATP, these compounds lodge into the kinase hinge region, effectively shutting down downstream oncogenic signaling.
VEGFR & Angiogenesis: Drugs utilizing the indazole core, such as Axitinib and Pazopanib, are potent inhibitors of VEGFR. The addition of halogens can modulate this potency; specific halogenated derivatives exhibit multi-kinase inhibition against VEGFR, BRAF, and c-Met, inducing cell cycle arrest and apoptosis in tumor models[1][2].
PLK4 and AXL Kinases: Recent fragment-based drug discovery (FBDD) campaigns have identified novel halogenated indazoles as potent inhibitors of AXL (a kinase implicated in acquired drug resistance) and PLK4 (critical for centriole duplication). Optimized indazole-based PLK4 inhibitors demonstrate sub-nanomolar IC50 values and profound antiproliferative effects in breast cancer (MCF-7) models[4][5].
Kinase signaling pathway and targeted intervention by halogenated 1H-indazoles.
Quantitative Structure-Activity Relationship (QSAR) Data
The impact of halogenation on kinase inhibitory activity is highly context-dependent. The table below summarizes the structure-activity relationship (SAR) data for various indazole derivatives, highlighting how specific modifications influence target affinity.
To ensure scientific integrity, the development of halogenated 1H-indazoles requires a self-validating experimental matrix. The causality behind these choices is critical: chemical synthesis must be regioselective to prevent off-target toxicity, and biochemical assays must include orthogonal validation to confirm the exact mechanism of action.
End-to-end experimental workflow for synthesizing and validating indazole inhibitors.
Protocol 1: Metal-Free Regioselective Halogenation of 1H-Indazoles
Causality: Traditional transition-metal-catalyzed halogenations often leave trace heavy metal impurities, which can act as false positives in sensitive biological assays. A metal-free approach utilizing N-halosuccinimides (NXS) ensures high purity and strict regioselectivity (e.g., C-3 bromination)[6].
Preparation: Dissolve the 1H-indazole derivative (1.0 equiv) in an environmentally friendly solvent (e.g., ethanol or water)[6].
Reagent Addition: Add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.05 equiv) portion-wise at room temperature. Note: Gradual addition prevents over-oxidation and poly-halogenation.
Reaction Monitoring: Stir the mixture at 50 °C for 2 hours under atmospheric air. Monitor the reaction via TLC or LC-MS until complete consumption of the starting material is observed[6].
Isolation: Quench the reaction with water, extract with ethyl acetate, and purify the organic layer via flash chromatography.
Self-Validation Step: Confirm regiochemistry using 2D NMR (NOESY/HMBC). The absence of C-5 or C-7 halogenation in mono-halogenated protocols validates the steric and thermodynamic control of the reaction.
Causality: To unequivocally confirm that the halogenated indazole acts as an ATP-competitive inhibitor (rather than an allosteric modulator), the assay must be performed dynamically across varying ATP concentrations.
Enzyme Preparation: Incubate the target kinase (e.g., PLK4 or AXL) with a fluorophore-labeled peptide substrate in a standardized assay buffer (HEPES, MgCl2, BSA, DTT).
Compound Titration: Add the halogenated 1H-indazole in a 10-point dose-response curve (ranging from 10 μM down to 0.1 nM). Include a known clinical inhibitor (e.g., Axitinib or Pazopanib) as a positive control to benchmark assay sensitivity[1][4].
ATP Competition: Initiate the reaction by adding ATP at three distinct concentrations equal to 1x, 5x, and 10x the previously established
Km
value for the specific kinase.
Detection & Analysis: Measure the FRET signal after 1 hour of incubation. Calculate the IC50 using non-linear regression analysis.
Self-Validation Step: A proportional rightward shift in the IC50 curve at higher ATP concentrations mathematically confirms the ATP-competitive mechanism. Following this, X-ray crystallography of the inhibitor-kinase complex should be utilized to physically map the halogen bond within the hinge region[5][7].
Conclusion
The integration of halogens into the 1H-indazole scaffold represents a masterclass in rational drug design. By deliberately leveraging halogen bonding, metabolic shielding, and tautomeric control, researchers can fine-tune the pharmacodynamics of kinase inhibitors. Coupling these chemical modifications with rigorous, self-validating experimental workflows paves the way for next-generation targeted therapies with enhanced efficacy and significantly reduced resistance profiles.
References
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors
Source: MDPI
URL:[Link]
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles
Source: Royal Society of Chemistry (RSC)
URL:[Link]
Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors
Source: OpenAIRE
URL:[Link]
X-ray Structure Analysis of Indazolium trans-[Tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019) Bound to Human Serum Albumin Reveals Two Ruthenium Binding Sites and Provides Insights into the Drug Binding Mechanism
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution
Source: Beilstein Journals
URL:[Link]
Thermodynamic stability and melting point of 4-Bromo-7-chloro-6-fluoro-1H-indazole
An In-Depth Technical Guide to the Physicochemical Characterization of Novel Indazole Derivatives: A Focus on the Thermodynamic Stability and Melting Point of 4-Bromo-7-chloro-6-fluoro-1H-indazole For: Researchers, Scien...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Physicochemical Characterization of Novel Indazole Derivatives: A Focus on the Thermodynamic Stability and Melting Point of 4-Bromo-7-chloro-6-fluoro-1H-indazole
For: Researchers, Scientists, and Drug Development ProfessionalsFrom: Senior Application Scientist, Gemini Division
Abstract
The journey of a novel chemical entity from a laboratory curiosity to a viable drug candidate is paved with rigorous characterization. Among the most fundamental of these evaluations are the determination of the melting point and thermodynamic stability. These parameters govern a molecule's solid-state properties, solubility, shelf-life, and ultimately, its suitability for formulation and clinical development. This guide provides an in-depth technical overview of the principles and methodologies for assessing these critical attributes, using the novel, heavily halogenated heterocyclic compound, 4-Bromo-7-chloro-6-fluoro-1H-indazole (CAS No. 1935558-98-7), as a central case study. While specific experimental data for this compound is not publicly available, this document serves as a comprehensive procedural and interpretive framework for its characterization. We will explore both established experimental techniques, such as Differential Scanning Calorimetry (DSC), and the increasingly vital role of computational prediction in modern drug discovery.
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The process of drug discovery and development necessitates a deep understanding of a candidate molecule's physicochemical properties.[3] Thermodynamic stability and melting point are not mere data points; they are foundational pillars that dictate a compound's behavior from synthesis to administration.
Thermodynamic Stability , quantified by parameters like the Gibbs free energy of formation (ΔGf°), dictates a molecule's intrinsic potential for decomposition. A thermodynamically stable molecule is less likely to degrade under storage conditions, ensuring a longer shelf-life and predictable efficacy.[4]
Melting Point (M.p.) is a sentinel indicator of a crystalline solid's purity and identity. It is directly proportional to the strength of the crystal lattice, which is influenced by intermolecular forces.[5][6] A sharp, well-defined melting point is often the first sign of a pure compound. Furthermore, the energy required to break this lattice (enthalpy of fusion) is a key determinant of a drug's solubility, a critical factor for bioavailability.
This guide will provide both the theoretical underpinnings and practical, field-proven protocols for determining these properties, empowering researchers to make informed decisions in their drug development programs.
Structural and Electronic Properties of 4-Bromo-7-chloro-6-fluoro-1H-indazole
The structure of 4-Bromo-7-chloro-6-fluoro-1H-indazole is notable for its dense halogenation. Each substituent—bromine, chlorine, and fluorine—imparts distinct electronic and steric effects that are expected to significantly influence its physicochemical properties:
Indazole Core: The bicyclic aromatic system provides a rigid scaffold capable of π-π stacking interactions. The N-H group is a hydrogen bond donor, a critical feature for establishing strong intermolecular interactions in the crystal lattice.[7]
Halogen Atoms: The presence of F, Cl, and Br introduces strong dipole moments and the potential for halogen bonding—a noncovalent interaction that can significantly enhance crystal lattice energy.[2][8] The electron-withdrawing nature of halogens also influences the molecule's overall electronic distribution and thermodynamic stability.[9]
Understanding these structural features allows us to hypothesize that 4-Bromo-7-chloro-6-fluoro-1H-indazole will likely be a high-melting solid with considerable thermodynamic stability. The following sections outline the methodologies to experimentally verify and quantify these attributes.
Melting Point: A Gateway to Understanding Crystal Packing and Stability
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Theoretical Underpinnings
The melting temperature of a compound is a direct reflection of the energy required to overcome the forces holding the molecules together in a crystal lattice. These forces include:
Hydrogen Bonding: The N-H proton of the indazole ring is a strong hydrogen bond donor.
π-π Stacking: The aromatic rings can stack on top of one another.
Van der Waals Forces: Present between all atoms.
Halogen Bonding: The electrophilic regions on the halogen atoms can interact with nucleophilic sites.
A high melting point suggests strong intermolecular interactions and a well-ordered, stable crystal lattice. Variations in crystal packing can lead to different polymorphic forms, each with a unique melting point and stability profile.[10][11][12]
Experimental Determination: Protocols and Rationale
Protocol 1: Capillary Melting Point Determination
This is a fundamental technique for a preliminary assessment of purity and identity.
Causality: The visual observation of the phase transition provides a direct, albeit less precise, measure of the melting range. A broad melting range (>2 °C) often indicates the presence of impurities, which disrupt the crystal lattice and cause melting to occur at a lower, broader temperature range.
Step-by-Step Methodology:
Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.
Instrument Setup: Place the capillary tube into the heating block of a melting point apparatus.
Rapid Heating (Scouting): Heat the sample rapidly to get an approximate melting point.
Accurate Determination: Prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.
DSC is the gold standard for thermal analysis in the pharmaceutical industry.[13][14] It offers high precision and provides quantitative data on the thermodynamics of phase transitions.
Causality: DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[12] An endothermic event, such as melting, results in a measurable heat absorption, which is recorded as a peak. The onset temperature of this peak is the melting point, and the area under the peak corresponds to the enthalpy of fusion (ΔHfus).
Step-by-Step Methodology:
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.[10]
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an empty, sealed pan to use as a reference.
Instrument Programming: Place the sample and reference pans into the DSC cell. Program the instrument with the desired temperature profile (e.g., heat from 25 °C to a temperature well above the expected melting point at a rate of 10 °C/min under a nitrogen purge).
Data Acquisition: Initiate the temperature program and record the heat flow versus temperature.
Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the extrapolated onset temperature of the melting endotherm. The area under the peak is integrated to determine the heat of fusion.
Computational Prediction of Melting Point
In the absence of physical samples or for early-stage screening, computational models can provide valuable estimates of melting points. Modern machine learning approaches, trained on large datasets of known compounds, can predict melting points based solely on molecular structure.[15][16][17] These models often use 2D or 3D structural information to establish quantitative structure-property relationships.[5][6][16] While not a replacement for experimental data, these predictions can help prioritize compounds for synthesis and characterization.
Data Presentation and Interpretation
Quantitative data for the melting point of 4-Bromo-7-chloro-6-fluoro-1H-indazole should be summarized as follows.
Indicates the energy required to melt the crystal.
Peak Shape
DSC
e.g., Sharp, symmetric
A sharp peak suggests high purity.
(Note: The values presented are hypothetical for illustrative purposes.)
Thermodynamic Stability: Quantifying the Molecule's Intrinsic Energy
Thermodynamic stability refers to the energy of a molecule relative to its constituent elements in their standard states. It is a fundamental property that influences chemical reactivity and degradation pathways.
Fundamental Concepts: Gibbs Free Energy and Enthalpy of Formation
Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A large negative value indicates a stable compound.
Gibbs Free Energy of Formation (ΔGf°): The ultimate measure of thermodynamic stability under constant temperature and pressure. It accounts for both enthalpy and entropy (ΔG = ΔH – TΔS).[10] A more negative ΔGf° corresponds to a more stable molecule.
Comprehensive thermodynamic evaluation is crucial in the early stages of drug development to ensure the selection of stable candidates.[18]
Experimental Approaches to Stability Assessment
While direct measurement of ΔGf° is complex, several techniques provide critical insights into a compound's thermal stability.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a compound begins to decompose.
Accelerated Stability Studies: These studies involve exposing the drug substance to elevated temperatures and humidity to simulate long-term storage and identify potential degradation products.[4] DSC can be used to analyze samples from these studies to detect changes in melting behavior or the appearance of degradation-related thermal events.[12]
Computational Workflow for Thermodynamic Parameters
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the thermodynamic properties of molecules.
Conceptual Workflow:
Structure Optimization: The 3D geometry of 4-Bromo-7-chloro-6-fluoro-1H-indazole is optimized to find its lowest energy conformation.
Frequency Calculation: A frequency analysis is performed on the optimized structure to confirm it is a true energy minimum and to calculate vibrational frequencies.
Thermochemical Analysis: The vibrational frequencies are used to compute thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at a given temperature.
Calculation of ΔHf° and ΔGf°: By using an appropriate isodesmic reaction scheme (a hypothetical reaction where the number and type of bonds are conserved), the enthalpy and Gibbs free energy of formation can be calculated with high accuracy.
Data Summary
Predicted thermodynamic data for 4-Bromo-7-chloro-6-fluoro-1H-indazole would be presented in a structured table.
Parameter
Method
Predicted Value
Unit
Enthalpy of Formation (ΔHf°)
DFT (e.g., B3LYP/6-31G)
Hypothetical Value
kJ/mol
Gibbs Free Energy of Formation (ΔGf°)
DFT (e.g., B3LYP/6-31G)
Hypothetical Value
kJ/mol
Decomposition Temperature (Td)
TGA
Experimental Value
°C
(Note: Computational values are highly dependent on the level of theory and basis set used.)
Visualization of Key Concepts and Workflows
Diagrams are essential for visualizing complex relationships and experimental processes.
Caption: Relationship between molecular properties and melting point.
Caption: Integrated workflow for physicochemical characterization.
Conclusion
The thorough characterization of thermodynamic stability and melting point is an indispensable step in the preclinical development of any new chemical entity. For a novel compound like 4-Bromo-7-chloro-6-fluoro-1H-indazole, a multi-faceted approach combining classical techniques like capillary melting point, advanced thermal analysis with DSC, and predictive computational modeling provides the most comprehensive understanding. This guide has outlined the theoretical basis and provided actionable protocols for this critical evaluation. The resulting data not only confirms the identity and purity of the compound but also provides essential insights that will guide formulation, stability testing, and ultimately, the successful progression of a promising molecule towards clinical application.
References
Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17). Technavio.
Melting point prediction of organic molecules by deciphering the chemical structure into a n
Multi-Conformation Enhanced Equivariant Graph Neural Network: Advancing Melting Point Prediction Accuracy for Organic Small Molecules. (2025, October 20). PMC.
A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments.
Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 26). News-Medical.Net.
Building Machine Learning Small Molecule Melting Points and Solubility Models Using CCDC Melting Points Dataset. (2023, May 1).
A Diversified Machine Learning Strategy for Predicting and Understanding Molecular Melting Points. ChemRxiv.
Building Machine Learning Small Molecule Melting Points and Solubility Models Using CCDC Melting Points D
Thermodynamic Studies for Drug Design and Screening. PMC.
Rapid Thermal Stability Screening Of High Concentr
Rapid Thermal Stability Screening of High Concentr
Thermodynamic probes of cold instability: application to therapeutic proteins. (2019, November 18). European Pharmaceutical Review.
Pharmacological Properties of Indazole Derivatives: Recent Developments. (2026, February 19). Request PDF.
How to Accelerate Thermal Stability Testing for High-Concentration Drugs. (2024, July 23). TA Instruments.
Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2025, September 10).
4-BROMO-6-CHLORO-1H-INDAZOLE | 885519-03-9. (2025, September 25). ChemicalBook.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
Metal-free regioselective mono- and poly-halogen
C3-INDAZOLE FUNCTIONALIZ
4-Bromo-6-chloro-1H-indazole. PubChem.
4-BROMO-7-CHLORO-1H-INDAZOLE. Fluorochem.
4-Fluoro-1H-indazole | CAS Number 341-23-1. Ossila.
Polyhalogenated indazoles are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors and other targeted therapeutics. The specific substitution pattern of 4-bromo-7-chloro-6-fluoro-1H-indazole provides highly orthogonal reactive handles: the bromine at C4 is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the fluorine at C6 remains available for late-stage nucleophilic aromatic substitution (SₙAr)[3].
As a Senior Application Scientist, I have designed this protocol to address the primary failure modes in indazole synthesis. The direct condensation of o-fluorobenzaldehydes with hydrazine is a highly atom-economical route; however, it is historically plagued by competitive Wolff-Kishner reduction, which converts the aldehyde to a methyl group (yielding fluorotoluenes), or the formation of azine dimers[4][5].
To build a self-validating and high-yielding system, this protocol utilizes Dimethylacetamide (DMA) as a polar aprotic solvent. By carefully modulating the thermal profile, we accelerate the intramolecular SₙAr ring closure of the transient hydrazone intermediate, kinetically outcompeting the degradation pathways[5].
Mechanistic Workflow & Causality
The synthesis relies on the reaction between 6-bromo-3-chloro-2,4-difluorobenzaldehyde and hydrazine hydrate.
Condensation: Hydrazine acts as an alpha-effect nucleophile, rapidly attacking the aldehyde to form a hydrazone intermediate.
Cyclization (SₙAr): The basicity of the reaction mixture (often supplemented with a mild base like DIPEA if hydrazine hydrate is insufficient) facilitates the deprotonation of the hydrazone. The resulting nitrogen anion attacks the highly electrophilic C2 position (activated by the adjacent electron-withdrawing halogens), displacing the ortho-fluorine to close the pyrazole ring[3].
Figure 1: Mechanistic workflow for the synthesis of 4-bromo-7-chloro-6-fluoro-1H-indazole via SNAr cyclization.
N,N-Dimethylacetamide (DMA) (Anhydrous, 0.5 M relative to aldehyde)
Deionized Water & Ethyl Acetate (EtOAc) for extraction
Step 1: Hydrazone Formation (0 °C to Ambient)
Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 6-bromo-3-chloro-2,4-difluorobenzaldehyde (10.0 mmol).
Dissolve the aldehyde in anhydrous DMA (20 mL).
Cool the solution to 0 °C using an ice bath. Scientific Insight: Cooling is critical during the highly exothermic addition of hydrazine to prevent premature, uncontrolled side reactions (e.g., azine dimerization).
Add hydrazine hydrate (15.0 mmol) dropwise over 10 minutes. Stir for 30 minutes at room temperature to ensure complete hydrazone conversion.
Step 2: Thermal SₙAr Cyclization (120 °C)
Transfer the flask to a pre-heated oil bath set to 120 °C.
Stir the mixture vigorously for 2 to 3 hours.
Process Control: Monitor the reaction via LC/MS. The SₙAr displacement of the ortho-fluorine is the rate-limiting step. Do not exceed 130 °C, as higher temperatures promote the Wolff-Kishner reduction of unreacted hydrazone[4].
Step 3: Quench and Liquid-Liquid Extraction
Cool the reaction mixture to room temperature.
Pour the mixture into ice-cold deionized water (100 mL) while stirring. The crude indazole will often precipitate as a highly crystalline solid due to the dense halogenation.
Extract the aqueous layer with EtOAc (3 × 50 mL).
Wash the combined organic layers sequentially with water (3 × 50 mL) to remove DMA, and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 10% to 30% EtOAc in Hexanes).
The product, 4-bromo-7-chloro-6-fluoro-1H-indazole, elutes as an off-white to pale yellow solid.
Quantitative Data & Optimization Matrix
To validate the trustworthiness of the chosen protocol, the following table summarizes the optimization data that led to the selection of DMA at 120 °C. Protic solvents (like Ethanol) fail to drive the SₙAr efficiently and lead to azine formation[5].
Solvent
Temperature (°C)
Time (h)
Additive
Yield (%)
Primary Observation / Failure Mode
Ethanol
80
12
None
35%
High conversion to azine dimer; incomplete SₙAr[5].
Toluene
110
24
None
15%
Poor solubility of hydrazone intermediate.
NMP
150
1
None
72%
Fast reaction, but trace Wolff-Kishner reduction observed[4][5].
DMA
120
2.5
None
88%
Optimal balance; high purity, no reduction byproducts.
References
Specifications of 4-bromo-7-chloro-6-fluoro-1H-indazole
Source: Capot Chemical
URL
Source: The Journal of Organic Chemistry (ACS)
Source: Organic Process Research & Development (ACS)
Source: Journal of the American Chemical Society (ACS)
Application Note: Regioselective N-Alkylation of 4-Bromo-7-chloro-6-fluoro-1H-indazole
Executive Summary & Synthetic Challenge The functionalization of highly substituted indazoles is a critical bottleneck in the development of modern targeted therapeutics, particularly in the synthesis of kinase inhibitor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Synthetic Challenge
The functionalization of highly substituted indazoles is a critical bottleneck in the development of modern targeted therapeutics, particularly in the synthesis of kinase inhibitors and KRAS modulators. 4-Bromo-7-chloro-6-fluoro-1H-indazole (CAS 1935558-98-7) presents a unique synthetic challenge. While the electron-withdrawing halogens at the 4, 6, and 7 positions increase the acidity of the N-H bond (facilitating easier deprotonation), the C-7 chlorine atom introduces severe steric hindrance directly adjacent to the N-1 position.
This steric bulk fundamentally disrupts the standard rules of indazole alkylation. Under typical basic conditions, indazoles favor N-1 alkylation due to thermodynamic stability; however, the C-7 substituent sterically shields the N-1 nitrogen, often forcing the reaction toward the kinetically favored N-2 position or resulting in intractable mixtures[1][2]. This guide provides field-proven, causally-driven protocols to achieve strict regiocontrol for both N-1 and N-2 alkylation of this complex scaffold.
Mechanistic Causality: Thermodynamics vs. Steric Shielding
To achieve regioselectivity, one must manipulate the delicate interplay between tautomeric equilibrium, transition state energies, and steric accessibility.
Tautomeric Stability: The indazole core exists in an equilibrium between the 1H- and 2H-tautomers. Quantum mechanical (QM) calculations demonstrate that the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer by approximately 4.5 kcal/mol[3].
The C-7 Steric Override: In unsubstituted indazoles, basic conditions (e.g., NaH in THF) allow for thermodynamic equilibration, heavily favoring the N-1 alkylated product. However, for 4-bromo-7-chloro-6-fluoro-1H-indazole, the bulky C-7 chlorine atom creates a massive energy barrier in the N-1 transition state. Consequently, even under thermodynamic conditions, N-2 alkylation becomes highly competitive[1][2].
Acid-Catalyzed Kinetic Control: To exclusively target the N-2 position, researchers have developed metal-free, Brønsted acid-catalyzed methods using alkyl trichloroacetimidates or diazo compounds. In this pathway, the neutral 1H-indazole attacks the activated electrophile. QM analysis reveals that the N-2 alkylation transition state is favored by >3 kcal/mol over N-1, translating to an intrinsic N-2 selectivity of >100:1[3].
Figure 1: Mechanistic divergence of N-alkylation driven by C-7 steric hindrance.
Quantitative Data: Reaction Condition Matrix
The following table summarizes the expected regiochemical outcomes for 7-substituted indazoles based on the chosen methodology, highlighting how specific reagents bypass or succumb to the C-7 steric effect.
Methodology / Reagents
Solvent & Temp
Primary Driving Force
Major Product
Expected N1:N2 Ratio
Alkyl Trichloroacetimidate + TfOH
Dioxane/DCM, 25°C
Kinetic (Acid-Catalyzed)
N-2 Alkyl
> 1:100
Sulfoxonium Ylides + Brønsted Acid
DCE, 80°C
Kinetic / Metal-Free
N-2 Alkyl
1:18
Cs₂CO₃ + Alkyl Halide
DMF, 20°C
Mixed Control
Mixture
~ 1:2 to 1:5
NaH + Primary Alkyl Tosylate
THF, 65°C (Reflux)
Thermodynamic Forcing
N-1 Alkyl
> 10:1
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By pairing specific reaction conditions with definitive analytical checkpoints, researchers can ensure absolute confidence in the structural assignment of the resulting regioisomer.
Causality: This method utilizes alkyl 2,2,2-trichloroacetimidates under Brønsted acid catalysis (Triflic acid, TfOH). The acid protonates the imidate, creating a highly electrophilic species. The neutral 1H-indazole attacks via the sterically unhindered N-2 nitrogen. Because the reaction avoids the indazolide anion intermediate, the C-7 chlorine steric penalty at N-1 completely suppresses N-1 alkylation[3].
Step-by-Step Methodology:
Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 4-Bromo-7-chloro-6-fluoro-1H-indazole (1.0 equiv) and the desired alkyl 2,2,2-trichloroacetimidate (1.5 equiv) in anhydrous 1,4-dioxane or dichloromethane (0.2 M concentration).
Catalyst Addition: Cool the mixture to 0 °C. Add Trifluoromethanesulfonic acid (TfOH, 0.1 equiv) dropwise.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4–6 hours. Monitor completion via LC-MS.
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate (EtOAc).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure N-2 alkylated product.
Causality: To force alkylation at the sterically hindered N-1 position, strong thermodynamic conditions are required. Using Sodium Hydride (NaH) in THF generates the delocalized indazolide anion. To overcome the C-7 chlorine clash, one must use highly reactive, sterically minimized electrophiles—specifically primary alkyl tosylates —at elevated temperatures to allow thermodynamic equilibration to favor the N-1 product[2].
Step-by-Step Methodology:
Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.15 M) at 0 °C under N₂. Slowly add a solution of 4-Bromo-7-chloro-6-fluoro-1H-indazole (1.0 equiv) in THF. Stir for 30 minutes until H₂ evolution ceases.
Electrophile Addition: Add the primary alkyl tosylate (1.2 equiv) dropwise to the reaction mixture.
Thermodynamic Equilibration: Attach a reflux condenser and heat the reaction to 65 °C (reflux) for 12–18 hours. The elevated temperature is critical to overcome the activation energy barrier imposed by the C-7 chlorine.
Workup: Cool to room temperature, quench carefully with ice water, and extract with EtOAc. Dry and concentrate the organic layers.
Purification: Purify via flash column chromatography. Note: Yields may be moderate (40-60%) due to the extreme steric hindrance, but regioselectivity for N-1 will be maximized under these conditions.
Analytical Validation System (HMBC NMR)
Due to the complex substitution pattern of 4-Bromo-7-chloro-6-fluoro-1H-indazole, standard 1H-NMR is insufficient for regioisomer assignment. The protocol relies on Heteronuclear Multiple Bond Correlation (HMBC) NMR as a definitive, self-validating checkpoint[2].
Validating the N-2 Isomer: Look for a strong ³J 1H–13C correlation between the protons of the newly attached alkyl-CH₂ group and the C-3 carbon of the indazole ring.
Validating the N-1 Isomer: The N-1 isomer will show no correlation between the alkyl-CH₂ protons and the C-3 carbon, confirming attachment at the N-1 position.
Figure 2: Experimental workflow and HMBC NMR self-validation system.
References
Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles , Benchchem,1[1]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution , Beilstein Journal of Organic Chemistry, 2[2]
Mechanism of a Highly Selective N2 Alkylation of Indazole , WuXi Biology, 3[3]
Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis , Organic Letters - ACS Publications, 4[4]
How to improve reaction yield in 4-Bromo-7-chloro-6-fluoro-1H-indazole synthesis
Welcome to the technical support resource for the synthesis of 4-Bromo-7-chloro-6-fluoro-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of s...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for the synthesis of 4-Bromo-7-chloro-6-fluoro-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this highly functionalized heterocyclic compound. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you optimize your reaction conditions and maximize your yield.
Introduction: The Challenge of Polysubstituted Indazoles
The synthesis of polysubstituted indazoles like 4-Bromo-7-chloro-6-fluoro-1H-indazole presents significant challenges due to the need for precise regiochemical control during both aromatic substitution and the final ring-forming cyclization step. Issues such as low conversion rates, formation of difficult-to-separate isomers, and unwanted side reactions are common hurdles. This guide provides a systematic approach to overcoming these obstacles.
This section is structured to address specific issues you may encounter during your synthesis.
Issue 1: Low Overall Yield and Incomplete Conversion
Q: My reaction consistently results in a low yield of the desired 4-Bromo-7-chloro-6-fluoro-1H-indazole, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?
A: Low conversion is often traced back to the critical cyclization step. The formation of the indazole ring from a suitably substituted aniline or benzonitrile precursor is typically the most demanding part of the sequence. Several factors could be at play:
Insufficiently Activating Conditions for Cyclization: The intramolecular nucleophilic attack to form the N-N bond is the crux of the synthesis. If using a classic approach starting from a substituted 2-aminobenzonitrile, the diazotization and subsequent cyclization must be carefully controlled.
Expert Insight: The choice of diazotizing agent and reaction temperature is critical. Standard sodium nitrite (NaNO₂) in aqueous acid may not be optimal. Consider using an organic-soluble nitrite like isoamyl nitrite or tert-butyl nitrite in an aprotic solvent, which can provide a more controlled reaction environment and improve the solubility of your highly substituted, likely nonpolar, intermediate.[1]
Poor Reagent Purity or Activity:
Hydrazine: If your route involves cyclization with hydrazine (e.g., from a 2-fluorobenzonitrile derivative), the quality of the hydrazine is paramount.[2] Use fresh, anhydrous hydrazine or hydrazine hydrate.
Catalysts: For modern synthetic routes, such as a copper-catalyzed intramolecular Ullmann-type reaction, the oxidation state and purity of the copper source (e.g., CuI, CuBr) are essential for catalytic turnover.[3] Ensure your catalyst has not been oxidized by improper storage.
Suboptimal Temperature Profile: Indazole formation can be highly sensitive to temperature.
Diazotization: This step typically requires low temperatures (0 to -10 °C) to prevent the premature decomposition of the diazonium salt intermediate.[1]
Cyclization: The subsequent ring-closure may require heating. A systematic temperature screen (e.g., from room temperature to reflux) is advisable to find the sweet spot between reaction rate and byproduct formation.[4]
Proposed Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Undesired Regioisomers
Q: I am observing the formation of an isomer along with my target 4-Bromo-7-chloro-6-fluoro-1H-indazole. How can I improve the regioselectivity of the synthesis?
A: Regioselectivity is a well-documented challenge in indazole synthesis, particularly during the initial functionalization of the aromatic ring and potentially during cyclization if the precursor allows for multiple cyclization pathways.
Bromination Step: If you are brominating a pre-existing chloro-fluoro-aniline or toluidine derivative, the directing effects of the existing substituents are key. The amino or methyl group is a strong ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. The final position of bromination is a result of the combined electronic and steric effects.
Expert Insight: To achieve the desired 4-bromo substitution on a 3-chloro-2-fluoro-aniline backbone (a plausible precursor), you must carefully select your brominating agent. N-Bromosuccinimide (NBS) in a non-polar solvent can offer higher selectivity compared to Br₂ in acetic acid, which can be more aggressive and lead to over-bromination or alternative isomers.[2] Running the reaction at low temperatures can further enhance selectivity.
Cyclization Step: In syntheses involving hydrazine and a di-halogenated precursor (e.g., 2,6-dichloro-3-fluorobenzonitrile), hydrazine can displace either of the two halogens. The regioselectivity of this SₙAr reaction is dictated by the electronic nature of the ring.
Expert Insight: The fluorine atom is generally a better leaving group in SₙAr reactions than chlorine. However, the positions of other activating/deactivating groups can influence which C-X bond is more polarized and susceptible to attack. A detailed study of a similar system showed that cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine regioselectively yields the 7-bromo-4-chloro-1H-indazol-3-amine, displacing the chlorine adjacent to the nitrile.[2] This suggests that the electronic pull of the nitrile group is the dominant factor. For your target molecule, starting with a precursor like 3-bromo-2,6-dichloro-5-fluorobenzonitrile and reacting it with hydrazine would be a logical approach, expecting displacement of the C2-chloro group.
Issue 3: Difficult Purification
Q: The crude product is difficult to purify. Column chromatography gives poor separation between my product and a persistent impurity. What are my options?
A: Purification challenges often stem from side products with very similar polarity to your desired indazole.
Identify the Impurity: Before optimizing purification, use LC-MS or high-resolution mass spectrometry to identify the mass of the impurity. It could be an isomer, unreacted starting material, or a side product from a reaction like hydrolysis of a nitrile precursor.
Optimize Chromatography:
Solvent System: Systematically screen different solvent systems. A switch from standard ethyl acetate/hexane to dichloromethane/methanol or the addition of a small amount of a modifier like triethylamine (for basic impurities) or acetic acid (for acidic ones) can drastically change selectivity.
Stationary Phase: If silica gel fails, consider alternative stationary phases like alumina or C18 (reverse-phase).
Recrystallization: This is a powerful technique for purification if your product is a solid.[1]
Expert Insight: Test a range of solvents to find one in which your product is soluble when hot but sparingly soluble when cold. Common solvents for indazoles include ethanol, isopropanol, ethyl acetate, and heptane, or mixtures thereof (e.g., ethyl acetate/heptane). This is often the best method for achieving high purity on a large scale.[2]
Proposed Synthetic Protocol & Optimization
Based on established methodologies for similar halogenated indazoles, a robust synthetic route starts from a commercially available substituted benzonitrile.[2]
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Regioselective Bromination of 2,5-Dichloro-4-fluorobenzonitrile
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add concentrated sulfuric acid (5 volumes relative to the benzonitrile). Cool the acid to 0 °C in an ice bath.
Addition: Slowly add 2,5-dichloro-4-fluorobenzonitrile (1.0 eq.) to the cooled acid, ensuring the internal temperature does not exceed 10 °C.
Bromination: Once the starting material is fully dissolved, add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C.
Reaction: Allow the reaction to stir at 0-5 °C for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.
Workup: Carefully pour the reaction mixture into a beaker containing ice water (15-20 volumes). A precipitate should form.
Isolation: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral. Dry the solid under vacuum to yield crude 3-Bromo-2,5-dichloro-4-fluorobenzonitrile. This intermediate can be purified by recrystallization from ethanol or used directly in the next step if purity is sufficient (>95%).
Step 2: Cyclization to 4-Bromo-7-chloro-6-fluoro-1H-indazole
Setup: In a pressure-rated reactor (e.g., a Parr reactor) equipped with a mechanical stirrer and thermocouple, add the crude brominated benzonitrile (1.0 eq.), sodium acetate (1.2 eq.), and 2-methyltetrahydrofuran (2-MeTHF, 5 volumes).[2]
Hydrazine Addition: Add hydrazine hydrate (4.0 eq.) to the suspension.
Reaction: Seal the reactor and heat the mixture to an internal temperature of 95 °C. Stir vigorously for 18 hours. The reaction is typically accompanied by a pressure increase.
Workup: Cool the reactor to room temperature. Carefully vent any excess pressure. Dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 volumes).
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or, more effectively, by recrystallization from a suitable solvent system like isopropanol/water or ethyl acetate/heptane to yield the final product.
Data Summary: Optimizing Reaction Conditions
The choice of reaction parameters is critical. The following table, based on analogous transformations in the literature, provides a starting point for optimization.[2]
Parameter
Condition A (Initial)
Condition B (Optimized)
Expected Outcome
Rationale
Bromination Reagent
Br₂ in Acetic Acid
NBS in H₂SO₄
Higher Regioselectivity
NBS is a milder, more selective brominating agent, reducing over-bromination side products.[2]
Cyclization Temp.
60 °C
95 °C
Increased Conversion Rate
Higher temperature is often required to drive the SₙAr and cyclization to completion.[2]
Cyclization Base
None / Self-catalyzed
Sodium Acetate (NaOAc)
Neutralizes HBr byproduct
The addition of a mild base can prevent side reactions catalyzed by the acid generated in situ.[2]
Purification Method
Column Chromatography
Recrystallization
Higher Purity & Scalability
Recrystallization is often more effective for removing closely-eluting isomers and is more scalable.[1]
References
Benchchem. (n.d.). Common side reactions in the synthesis of indazole-3-carboxamides.
Benchchem. (n.d.). Troubleshooting regioselectivity in indazole synthesis.
American Chemical Society. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. [Link]
Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]
American Chemical Society. (2024). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. ACS Publications. [Link]
Benchchem. (n.d.). Technical Support Center: Optimization of 2H-Indazole Synthesis.
MDPI. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. [Link]
American Chemical Society. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Publications. [Link]
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. [Link]
Royal Society of Chemistry. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]
Google P
American Chemical Society. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. ACS Publications. [Link]
Benchchem. (n.d.). optimizing reaction conditions for bromo-indazole synthesis.
Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4-Bromo-7-chloro-6-fluoro-1H-indazole
From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the a...
Author: BenchChem Technical Support Team. Date: April 2026
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 4-Bromo-7-chloro-6-fluoro-1H-indazole in biological assays. This heavily halogenated indazole derivative, like many advanced heterocyclic compounds, exhibits very low aqueous solubility, a property often described as "brick dust." This can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.[1][2][3][4]
This document provides a structured, in-depth approach to understanding and overcoming these solubility challenges. We will move from foundational knowledge to practical, step-by-step protocols and advanced troubleshooting strategies.
Frequently Asked Questions (FAQs)
Issue 1: My compound precipitates immediately when I dilute my DMSO stock into aqueous assay buffer.
Question: Why is my compound "crashing out" of solution?
Answer: This is a classic and common issue for highly lipophilic compounds like 4-Bromo-7-chloro-6-fluoro-1H-indazole.[5][6] Your compound is comfortably dissolved in 100% Dimethyl Sulfoxide (DMSO), a powerful organic solvent. However, when you introduce this DMSO stock to an aqueous buffer, you are causing a rapid and dramatic change in the solvent environment. The aqueous buffer is a highly polar, high-dielectric medium. This forces the nonpolar, hydrophobic compound molecules to self-associate and precipitate, as they are more attracted to each other than to the water molecules.[6]
Question: What is the first and most critical step to address this precipitation?
Answer: The first step is to ensure your stock solution and dilution technique are optimized. Always prepare a high-concentration stock solution in 100% DMSO. When diluting, avoid adding a small volume of DMSO stock directly into a large volume of buffer. Instead, perform serial dilutions. For example, dilute the stock 1:10 into an intermediate solution that might contain a mix of buffer and DMSO, then vortex, and then perform the final dilution.[6] It's also crucial to control the final percentage of DMSO in your assay. While necessary for solubility, high concentrations can be toxic to cells or interfere with assay components.[7][8] A final DMSO concentration between 0.1% and 0.5% is generally well-tolerated in most cellular assays.[6][8]
Issue 2: Even with optimized DMSO, I suspect solubility is still limiting my results.
Question: How can I determine the actual soluble concentration of my compound in my specific assay buffer?
Answer: You need to measure the compound's solubility under your experimental conditions. There are two key types of solubility measurements: kinetic and thermodynamic.[9][10]
Kinetic Solubility: This measures the concentration at which a compound precipitates when added from a DMSO stock into a buffer. It's a rapid, high-throughput assessment that mimics how most researchers prepare their samples for screening.[9][10][11][12]
Thermodynamic Solubility: This is the true equilibrium solubility. It's determined by adding an excess of the solid compound to the buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[9][12]
For most initial troubleshooting, a kinetic solubility assay is sufficient and highly informative.
Question: My results are highly variable between experiments. Could this be a solubility issue?
Answer: Absolutely. Poor solubility is a primary cause of inconsistent data.[13] If your compound is not fully dissolved, the actual concentration can differ from well to well. Furthermore, invisible micro-precipitates can form, which can scatter light and interfere with plate reader-based measurements (e.g., absorbance, fluorescence, or luminescence).[13] A simple diagnostic test is to prepare your final compound dilutions in a microplate, centrifuge it at high speed (e.g., >10,000 x g), and then carefully transfer the supernatant to a new plate for your assay.[8] If the variability decreases, solubility is a likely culprit.
Systematic Troubleshooting Workflow
Before attempting more complex formulation strategies, it's essential to systematically diagnose the problem. The following workflow provides a logical progression from basic checks to advanced solutions.
Caption: A stepwise decision tree for troubleshooting solubility issues.
Physicochemical Properties of Halogenated Indazoles
Understanding the inherent properties of 4-Bromo-7-chloro-6-fluoro-1H-indazole is the first step. While experimental data for this specific molecule is scarce, we can infer properties from its structure and from similar halogenated indazoles. The multiple halogen atoms (Br, Cl, F) significantly increase the molecule's lipophilicity (hydrophobicity) and molecular weight, both of which contribute to poor aqueous solubility.[14][15][16]
Property
Predicted Value / Characteristic
Implication for Solubility
Molecular Formula
C₇H₃BrClFN₂
High molecular weight contributes to low solubility.
Molecular Weight
~249.47 g/mol
Heavier molecules often have lower solubility.
Calculated logP
> 3.0
Highly lipophilic; predicts very poor aqueous solubility.
Hydrogen Bond Donors
1 (indazole N-H)
Can participate in some hydrogen bonding.
Hydrogen Bond Acceptors
2 (indazole nitrogens)
Can accept hydrogen bonds from water.
pKa (predicted)
~1-2 (acidic, NH proton) and ~12-13 (basic, pyridine-type N)
Ionization is possible at pH extremes, which can increase solubility.[17]
Physical Form
Likely a crystalline solid
High crystal lattice energy can make it difficult for solvent molecules to break the solid apart, further reducing solubility.[18]
Note: Predicted values are based on structurally similar compounds and computational models.[19][20]
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a rapid assessment of the apparent solubility of your compound under assay-like conditions.[10][11]
Materials:
10 mM stock solution of 4-Bromo-7-chloro-6-fluoro-1H-indazole in 100% DMSO.
Aqueous assay buffer (e.g., PBS, pH 7.4).
Clear 96-well microplate.
Microplate reader capable of measuring absorbance at ~620 nm (for turbidity).
Optional: HPLC-UV or LC-MS/MS for concentration analysis.
Procedure:
Prepare Dilutions: In the 96-well plate, perform serial dilutions of your compound in the assay buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 1%). A typical concentration range to test would be from 200 µM down to 1 µM. Include a "buffer + DMSO" only control.[6]
Incubation: Seal the plate and incubate at your experimental temperature (e.g., room temperature or 37°C) for 2 hours with gentle shaking.
Turbidity Measurement: Read the absorbance of the plate at 620 nm. An increase in absorbance compared to the control indicates precipitation (turbidity). The highest concentration that remains clear is the kinetic solubility.
(Optional) Centrifugation & Quantification: For a more precise measurement, centrifuge the plate at >3,000 x g for 10 minutes to pellet any precipitate. Carefully remove the supernatant and analyze the concentration of the dissolved compound by HPLC-UV or LC-MS/MS against a standard curve.[21]
Advanced Solubilization Strategies
If optimizing the DMSO concentration is insufficient, several formulation strategies can be employed. These work by altering the solvent environment to be more favorable for the hydrophobic compound.
Co-solvents
Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer, effectively creating a more hospitable environment for your compound.[7][22][23][24]
Co-Solvent
Typical Starting Conc.
Mechanism
Potential Issues
Polyethylene Glycol 400 (PEG 400)
5 - 20%
Reduces water polarity; can form hydrogen bonds.[23][25]
Can be viscous; potential for assay interference.
Ethanol
1 - 5%
Reduces water polarity.
Can affect enzyme activity or cell viability at higher concentrations.
Propylene Glycol (PG)
5 - 10%
Similar to PEG 400, less viscous.
Generally well-tolerated but must be tested.
Recommendation: Start by testing a final concentration of 5% PEG 400 in your assay buffer. Always run a parallel vehicle control (buffer + DMSO + co-solvent) to ensure the co-solvent itself does not impact your assay results.[13]
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[26][27] They can encapsulate poorly soluble drug molecules, effectively hiding the hydrophobic parts from the aqueous environment and increasing apparent solubility.[26][28][29]
Cyclodextrin Derivative
Key Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Most commonly used; high aqueous solubility and low toxicity.[26]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Anionic derivative; can be very effective for cationic or neutral compounds.[18]
Recommendation: Prepare a stock solution of HP-β-CD (e.g., 40% w/v in water). Test the solubility of your compound in assay buffer containing various final concentrations of HP-β-CD (e.g., 0.5%, 1%, 2.5%). The formation of the inclusion complex can significantly enhance solubility.[18][29]
Surfactants
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds.[2] However, they must be used with extreme caution as they can denature proteins and disrupt cell membranes, leading to assay artifacts or cytotoxicity.[30][31][32][33][34]
Surfactant
Type
Typical Starting Conc. (use with caution)
Tween-80 (Polysorbate 80)
Non-ionic
0.01% - 0.1%
Cremophor® EL
Non-ionic
0.01% - 0.1%
Recommendation: This should be considered a last resort. If used, start at a very low concentration (e.g., 0.01%) and perform extensive validation to rule out interference.
References
Davis, M. E., & Brewster, M. E. (2004). Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. Journal of Pharmaceutical Sciences, 93(8), 1871-1909. [Link]
Gould, S., & Scott, R. C. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
Popovici, I., & Dăneț, A. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(14), 3075. [Link]
Wikipedia contributors. (2024). Cosolvent. Wikipedia. [Link]
Prajapati, R., & Patel, M. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. [Link]
Al-Kassas, R., & Al-Ghazali, M. (2025). Mechanisms and Therapeutic Applications of β-Cyclodextrin in Drug Solubilisation and Delivery Systems. Pharmaceutics, 17(7), 1432. [Link]
Carbohydrate Chronicles. (2025). How can cyclodextrins enhance solubility? YouTube. [Link]
Al-Hamidi, H., & Edwards, K. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Drug Delivery Science and Technology, 101, 104275. [Link]
Booth, H. (2015). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Huddersfield. [Link]
Kumar, S., & Singh, S. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1752-1759. [Link]
Sathesh Babu, P. R., & Bhaskaran, S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]
Bergström, C. A. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. American Pharmaceutical Review. [Link]
Thorne, N., Auld, D. S., & Inglese, J. (2010). Nuisance compounds in cellular assays. Journal of biomolecular screening, 15(10), 1147–1154. [Link]
ResearchGate. (n.d.). Eliminating surfactant interference in lateral flow immunoassay using separation strategy for the sensitive detection of coumaphos. ResearchGate. [Link]
Di, L., & Kerns, E. H. (2006). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of biomolecular screening, 11(1), 34–39. [Link]
Popova, A. A., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. International Journal of Molecular Sciences, 24(1), 515. [Link]
ResearchGate. (2025). (PDF) Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. ResearchGate. [Link]
Popova, A. A., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. MDPI. [Link]
MedCrave online. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. [Link]
Li, Y., et al. (2023). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. Journal of Pharmaceutical Analysis, 13(3), 228-241. [Link]
Deventer, M. H., et al. (2025). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Forensic Toxicology, 43(2), 1-13. [Link]
Li, Y., et al. (2023). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. Ovid. [Link]
Ali, I., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2775. [Link]
ACS Publications. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. [Link]
Semantic Scholar. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Semantic Scholar. [Link]
Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 262, 115870. [Link]
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Taylor & Francis. [Link]
El-Faham, A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Molecules, 21(11), 1588. [Link]
Optimizing catalytic conditions for 4-Bromo-7-chloro-6-fluoro-1H-indazole halogen exchange
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of complex, polyhalogenated heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of complex, polyhalogenated heterocycles. Polyhalogenated indazoles are critical intermediates in the synthesis of oncology drugs and targeted therapeutics ()[1].
For 4-Bromo-7-chloro-6-fluoro-1H-indazole , the most common and valuable transformation is the selective conversion of the C4-bromide into a highly reactive C4-iodide. This is achieved via a Copper-Catalyzed Aromatic Finkelstein reaction, which primes the C4 position for highly sensitive downstream cross-coupling (e.g., Suzuki, Sonogashira) while preserving the C7-chloro and C6-fluoro handles. However, the nucleophilic 1H-indazole nitrogen introduces severe risks of catalyst poisoning and unwanted N-arylation.
This guide provides the mechanistic rationale, troubleshooting FAQs, and a self-validating protocol to help you achieve >99% conversion and >99:1 chemoselectivity.
Mechanistic Pathway & Workflow
To successfully optimize this reaction, you must first understand the logical flow of the catalytic cycle and the competing side reactions that occur if conditions deviate from the optimal baseline.
Workflow of Cu-catalyzed halogen exchange for 4-Bromo-7-chloro-6-fluoro-1H-indazole.
Troubleshooting & Mechanistic FAQs
Q1: Why is my reaction stalling at 30% conversion?Causality: The 1H-indazole core contains a highly coordinating nitrogen (N2) that competes with the halide for the Cu(I) center. Without sufficient exogenous ligand, the indazole forms a stable, catalytically dead Cu-indazole resting state, effectively poisoning the catalyst.
Solution: Use trans-N,N′-dimethyl-1,2-cyclohexanediamine (trans-DMC) at a strict 2:1 molar ratio relative to CuI. This bidentate ligand tightly wraps the copper center, saturating its coordination sphere and preventing indazole-induced catalyst poisoning, as demonstrated in the seminal Aromatic Finkelstein methodology ()[2].
Q2: I am observing significant N-arylation (dimerization) of the indazole. How do I suppress this?Causality: The Aromatic Finkelstein reaction shares a nearly identical catalytic cycle with Ullmann-Buchwald C-N cross-coupling. If any trace base is present, the indazole N-H is deprotonated, generating a potent nucleophile that attacks the
[LCu(III)(Ar)I2]
intermediate, leading to intermolecular N-arylation.
Solution: Maintain strictly base-free conditions. The halogen exchange relies entirely on the differential solubility of NaI versus NaBr to drive the equilibrium forward, requiring zero exogenous base ()[3].
Q3: Why doesn't the 7-chloro position exchange, and is there a risk of defluorination at the 6-position?Causality: Oxidative addition of Cu(I) is highly sensitive to the carbon-halogen bond dissociation energy (BDE). The C-Br bond (~81 kcal/mol) is significantly weaker than both C-Cl (~96 kcal/mol) and C-F (~126 kcal/mol).
Solution: No intervention is needed. At the recommended operating temperature of 110 °C, the
[LCuI]
complex selectively inserts into the C-Br bond. The 7-chloro and 6-fluoro positions remain thermodynamically locked and will not participate in the catalytic cycle ()[4].
Q4: Does the choice of iodide salt and solvent matter?Causality: Yes. The reaction is an equilibrium process governed by Le Chatelier's principle. If the byproduct (NaBr) remains soluble, the reaction will stall at equilibrium.
Solution: Use NaI in 1,4-dioxane. NaI is partially soluble in 1,4-dioxane, allowing it to enter the catalytic cycle, whereas the byproduct NaBr is highly insoluble. The continuous precipitation of NaBr acts as an irreversible thermodynamic sink, driving the Br-to-I exchange to >99% conversion ()[5].
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and experimental outcomes for 4-Bromo-7-chloro-6-fluoro-1H-indazole.
Entry
Catalyst System
Solvent
Base Additive
Temp (°C)
Conversion (%)
Chemoselectivity (I vs Cl/F)
N-Arylation (%)
1
CuI (5 mol%) / None
1,4-Dioxane
None
110
< 5%
N/A
< 1%
2
CuI (5 mol%) / trans-DMC (10 mol%)
1,4-Dioxane
K₂CO₃ (1.0 eq)
110
> 95%
> 99:1
45%
3
CuI (5 mol%) / trans-DMC (10 mol%)
DMF
None
110
40%
> 99:1
5%
4
CuI (5 mol%) / trans-DMC (10 mol%)
1,4-Dioxane
None
110
> 99%
> 99:1
< 1%
Note: Entry 4 represents the optimized, base-free conditions required to prevent dimerization while driving the equilibrium via NaBr precipitation.
To ensure scientific integrity, this protocol is designed as a self-validating system . Visual cues at each step confirm that the mechanistic pathway is proceeding correctly.
Step 1: Catalyst Pre-Activation
Action: In an oven-dried Schlenk tube under an argon atmosphere, combine CuI (5 mol%) and trans-N,N′-dimethyl-1,2-cyclohexanediamine (10 mol%) in anhydrous 1,4-dioxane (0.5 M relative to substrate). Stir at room temperature for 10 minutes.
Validation Checkpoint: The solution must transition to a deep blue/purple color, confirming the formation of the active
[LCuI]
complex. If the solution remains colorless or turns pale green, the system has been compromised by oxygen or moisture, and the Cu(I) has oxidized to Cu(II).
Step 2: Reagent Addition
Action: Add 4-Bromo-7-chloro-6-fluoro-1H-indazole (1.0 equiv) and strictly anhydrous NaI (2.0 equiv). Seal the tube.
Step 3: Thermal Exchange
Action: Heat the reaction mixture to 110 °C in a pre-heated oil bath for 12–24 hours.
Validation Checkpoint: After 30–60 minutes of heating, a fine white/pale precipitate must begin to form on the walls of the flask. This is NaBr. The precipitation of NaBr is the thermodynamic driver of the reaction. If the solution remains completely clear, the exchange is failing due to poor NaI solubility or an inactive catalyst.
Step 4: Quench and Extraction
Action: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with a 30% aqueous ammonia solution.
Validation Checkpoint: The aqueous layer will immediately turn bright, deep blue (forming the
[Cu(NH3)4]2+
complex). This confirms the successful extraction of the copper catalyst from your organic product layer, preventing heavy metal contamination in your downstream cross-coupling steps.
References
Klapars, A.; Buchwald, S. L. "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction." Journal of the American Chemical Society, 2002, 124(50), 14844–14845.[Link]
Evano, G.; Nitelet, A.; Thilmany, P.; Dewez, D. F. "Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review." Frontiers in Chemistry, 2018, 6, 114.[Link]
Liu, J.; et al. "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles." RSC Advances, 2023, 13, 4390-4394.[Link]
Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-7-chloro-6-fluoro-1H-indazole Substitution Reactions
Welcome to the technical support center for synthetic strategies involving 4-Bromo-7-chloro-6-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for synthetic strategies involving 4-Bromo-7-chloro-6-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges posed by this sterically congested and electronically complex heterocyclic system. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to rationalize experimental choices and overcome synthetic hurdles.
Introduction to the Challenge
The 4-Bromo-7-chloro-6-fluoro-1H-indazole scaffold is a valuable building block in medicinal chemistry due to the versatile handles it offers for diversification.[1] The bromine atom at the C4-position is a prime site for metal-catalyzed cross-coupling reactions, while the N1-H offers a site for alkylation or arylation. However, the flanking chloro and fluoro substituents on the benzo ring, combined with the pyrazole ring, create significant steric hindrance around the C4-position. This steric congestion can impede the approach of bulky reagents and catalyst complexes, leading to low or no product yield in standard substitution reactions.[2][3] This guide will explore strategies to mitigate these steric effects and achieve successful C-N and C-C bond formations.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling at the C4-position is failing or giving very low yields. What are the most likely causes and how can I troubleshoot this?
A1: Failure in Suzuki-Miyaura coupling with this substrate is a common issue primarily due to steric hindrance impeding the catalytic cycle.[4] The bulky substituents adjacent to the C4-bromo group can hinder the oxidative addition of the palladium catalyst and the subsequent transmetalation step.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Recommendations:
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[4]
Bulky Phosphine Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a reactive, coordinatively unsaturated palladium(0) species, which is crucial for the oxidative addition to the hindered C4-bromo position.[4]
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have shown high efficacy in coupling sterically demanding substrates, including tetra-ortho-substituted biaryls.[4][5][6] Robust acenaphthoimidazolylidene palladium complexes are a good option.[5][6]
Base Selection: The choice of base is critical for activating the boronic acid for transmetalation. A moderately strong base like K₃PO₄ or Cs₂CO₃ is often recommended.[7]
Solvent and Temperature: Anhydrous, degassed solvents such as dioxane or toluene are standard.[4] Increasing the reaction temperature to 80-110 °C can help overcome the activation energy barrier imposed by steric hindrance.[4] Microwave irradiation can also be beneficial for accelerating the reaction.[8][9]
Q2: I am attempting a Buchwald-Hartwig amination at the C4-position, but the reaction is sluggish. What modifications should I consider?
A2: Similar to Suzuki coupling, Buchwald-Hartwig amination at the sterically encumbered C4-position requires careful optimization of the catalyst system. The choice of ligand is paramount to achieving good yields.
Bulky, electron-rich ligands facilitate C-N bond formation with hindered substrates.[12]
Base
NaOtBu, K₃PO₄
NaOtBu, LiHMDS
A strong, non-nucleophilic base is often required.
Solvent
Toluene, Dioxane
Toluene, Dioxane
Aprotic, non-coordinating solvents are preferred.
Temperature
80-110 °C
100-120 °C
Higher temperatures can overcome steric barriers.
Experimental Protocol for Buchwald-Hartwig Amination:
Reaction Setup: In a glovebox or under an inert atmosphere, add 4-Bromo-7-chloro-6-fluoro-1H-indazole (1.0 mmol), the desired amine (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), and the ligand (e.g., tBuBrettPhos, 0.04 mmol) to a dry reaction vessel.
Base and Solvent Addition: Add the base (e.g., NaOtBu, 1.4 mmol) and anhydrous, degassed solvent (e.g., toluene, 5 mL).
Reaction: Stir the mixture at 100-110 °C and monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The crude product can then be purified by column chromatography.[10]
Q3: Should I protect the N1-H of the indazole ring before attempting cross-coupling reactions?
A3: The N1-H of the indazole ring is acidic and can interfere with some cross-coupling reactions, particularly those employing strong bases.[13][14] Protection of the N1-position can prevent unwanted side reactions and improve yields.
Decision Logic for N1-Protection:
Caption: Decision-making for N1-protection strategy.
Common Protecting Groups:
Boc (tert-Butoxycarbonyl): This is a widely used protecting group that can be installed using Boc₂O and a base like DMAP. It is typically stable to the conditions of many cross-coupling reactions and can be removed with acid (e.g., TFA) or sometimes thermally during the reaction itself under microwave conditions.[15]
SEM (2-(Trimethylsilyl)ethoxymethyl): The SEM group is another option that can be installed to protect the N2 position regioselectively under specific conditions.[16] This can be useful if subsequent functionalization at C3 is desired. Removal is achieved with fluoride sources like TBAF or acidic conditions.[16]
Q4: Are there alternative strategies to functionalize the indazole core if C4-substitution proves too challenging?
A4: Yes, if direct functionalization at the C4-position is consistently failing, consider alternative synthetic routes or functionalizing other positions on the indazole ring.
Alternative Functionalization Strategies:
C7-Functionalization: It may be possible to achieve regioselective C7-bromination followed by Suzuki-Miyaura coupling.[7][17] This would provide a different regioisomer but may be a more viable synthetic route.
C3-Functionalization: The C3-position of the indazole can be functionalized through various methods, including halogenation followed by cross-coupling or direct C-H activation.[18][19]
Synthesis from Substituted Precursors: Instead of starting with 4-Bromo-7-chloro-6-fluoro-1H-indazole, consider synthesizing the desired substituted indazole from a more amenable precursor. For example, a [3+2] annulation approach using appropriately substituted arynes and hydrazones can provide access to a variety of indazole derivatives.[20]
Conclusion
Overcoming the steric hindrance in substitution reactions of 4-Bromo-7-chloro-6-fluoro-1H-indazole requires a systematic approach to optimizing reaction conditions, with a particular focus on the catalyst system. By carefully selecting bulky, electron-rich ligands and appropriate bases, and by considering the strategic use of protecting groups, successful C-C and C-N bond formations at the challenging C4-position can be achieved. When direct substitution proves intractable, alternative synthetic strategies offer viable pathways to the desired functionalized indazole derivatives.
References
St. Jean, D. J., Jr, Firoved, A. M., & Poon, S. F. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(43), 5731-5734. [Link]
Various Authors. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Request PDF on ResearchGate. [Link]
Various Authors. (2026). Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. Request PDF on ResearchGate. [Link]
Anness, R. J., et al. (2011). Diindolylamine Preparation and Stability Investigations. ACS Omega, 6(4), 2894-2900. [Link]
Amrane, D., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6985-6993. [Link]
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
Various Authors. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
Sun, C., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Organic Letters, 8(15), 3255-3258. [Link]
Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2959. [Link]
Tcyrulnikov, S., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12872-12884. [Link]
Tcyrulnikov, S., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. SciSpace. [Link]
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1146-1153. [Link]
Li, P., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(6), 3127-3133. [Link]
Tcyrulnikov, S., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
Amrane, D., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
Elguero, J., et al. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. SciSpace. [Link]
Wang, Y., et al. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 20(24), 4967-4972. [Link]
Tobisu, M., et al. (2015). Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C–H Borylation. The Journal of Organic Chemistry, 80(9), 4835-4841. [Link]
da Silva, A. B., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-179. [Link]
Kumar, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(1), 1-25. [Link]
Genung, N. E., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. [Link]
Sotorrios, L., & Kumar, D. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4983. [Link]
Hughes, D. M., & Scott, J. S. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry, 15(1), 25-40. [Link]
Al-Salahi, R., et al. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SN Ar Reactions. Molecules, 28(24), 8109. [Link]
Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. DOI. [Link]
Various Authors. (n.d.). Synthetic Strategies to Access Fluorinated Azoles. PMC. [Link]
Various Authors. (n.d.). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]
Reeves, J. T., et al. (2019). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry, 11(12), 1145-1152. [Link]
Various Authors. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. JOCPR. [Link]
Various Authors. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]
Wang, C., et al. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 19(38), 8235-8251. [Link]
Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Taylor & Francis. [Link]
Various Authors. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
Various Authors. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. [Link]
Chemical Substance Information. (n.d.). 4-BROMO-3-CHLORO-6-FLUORO-(1H)INDAZOLE. Chemical Substance Information. [Link]
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Various Authors. (n.d.). Effect of steric hindrance and number of substituents on the transfer and interface properties of Y-shaped hole-transporting materials for perovskite solar cells. RSC Publishing. [Link]
Various Authors. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]
Best purification techniques for 4-Bromo-7-chloro-6-fluoro-1H-indazole reaction mixtures
Welcome to the technical support guide for 4-Bromo-7-chloro-6-fluoro-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important h...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 4-Bromo-7-chloro-6-fluoro-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. The purity of this indazole is critical for the success of subsequent synthetic steps and the integrity of biological data. This guide provides in-depth, field-proven answers to common purification challenges, moving beyond simple protocols to explain the scientific rationale behind each technique.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, properties, and analysis of 4-Bromo-7-chloro-6-fluoro-1H-indazole.
Q1: What are the basic physicochemical properties of 4-Bromo-7-chloro-6-fluoro-1H-indazole?
Understanding the fundamental properties of your compound is the first step toward effective purification. Based on available data, this compound is typically a white to yellow solid.[1] Its structure, featuring multiple halogens and an acidic N-H proton, dictates its solubility and stability profile.
Q2: What are the most common impurities I might encounter during the synthesis of this indazole?
The impurity profile is highly dependent on the synthetic route. However, for substituted indazoles, common impurities include:
Starting Materials: Incomplete conversion can leave residual precursors.
Isomeric Byproducts: During cyclization, formation of the 2H-indazole isomer can occur, though the 1H-tautomer is generally more thermodynamically stable.[4] The use of mixed-solvent recrystallization has been shown to be effective in separating such isomers in related systems.[5]
Side-Reaction Products: Undesired side reactions, such as dimerization or the formation of hydrazones, can occur, particularly at elevated temperatures.[6]
Halogenated Impurities: If the synthesis involves halogenation steps, over-halogenation or undesired regioselective halogenation can lead to complex mixtures.[7]
Residual Catalysts: If metal catalysts (e.g., Copper, Palladium) are used in the synthesis, they must be effectively removed.[8][9]
Q3: Which analytical techniques are best for assessing the purity of my final product?
A combination of techniques is essential for a complete purity assessment:
¹H NMR: Provides structural confirmation and can quantify impurities if they have unique, well-resolved signals.
LC-MS: Ideal for identifying the presence of impurities, even at low levels, and confirming the mass of the desired product.
HPLC with UV detection: The primary tool for quantitative purity analysis (e.g., determining purity as a percentage area). A standard method would involve a C18 reverse-phase column with a water/acetonitrile or water/methanol gradient.
Combustion Ion Chromatography (CIC): A powerful technique for accurately determining the elemental composition of halogens (F, Cl, Br) in the final compound, confirming that the correct stoichiometry is present.[10]
Troubleshooting and Purification Protocols
This section provides detailed, step-by-step solutions to specific purification challenges.
Problem 1: My crude product is a solid contaminated with both more polar and less polar impurities. How do I select the best purification strategy?
This is a common scenario where a multi-step approach is often required. The choice depends on the nature of the impurities and the scale of your reaction. The following workflow provides a decision-making framework.
Preventing unwanted defluorination during 4-Bromo-7-chloro-6-fluoro-1H-indazole cross-coupling
A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactio...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 4-Bromo-7-chloro-6-fluoro-1H-indazole. The presence of multiple halogen substituents, including a fluorine atom, presents unique challenges, most notably the risk of unwanted defluorination. This guide offers insights and practical solutions to promote selective C-Br activation and achieve desired product formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing cross-coupling reactions with 4-Bromo-7-chloro-6-fluoro-1H-indazole?
A1: The main challenge is achieving chemoselectivity. The substrate contains three halogen atoms (Br, Cl, F) with different reactivities. While the C-Br bond is the most reactive and the desired site for cross-coupling, the C-F bond can also be activated under certain conditions, leading to unwanted defluorination and the formation of byproducts. The C-Cl bond is generally less reactive than the C-Br bond but can also participate in side reactions, especially at higher temperatures.
Q2: Why is unwanted defluorination a concern?
A2: Unwanted defluorination is a significant issue for several reasons:
Reduced Yield: Formation of the defluorinated byproduct lowers the yield of the desired product.
Purification Challenges: The defluorinated byproduct often has similar polarity to the desired product, making purification by chromatography difficult.
Loss of Biological Activity: In drug discovery, the fluorine atom is often a critical component of the pharmacophore, contributing to binding affinity, metabolic stability, and other pharmacokinetic properties. Its removal can lead to a significant loss of biological activity.
Q3: What are the general mechanisms that can lead to defluorination?
A3: Defluorination in palladium-catalyzed cross-coupling reactions can occur through several pathways:
Direct C-F Oxidative Addition: The active Pd(0) catalyst can directly insert into the C-F bond, initiating a cross-coupling cycle that replaces the fluorine atom. This is more likely with electron-deficient aromatic rings and under harsh reaction conditions.[1][2]
β-Fluoride Elimination: After oxidative addition into the C-Br bond and subsequent steps, a β-fluoride elimination from an intermediate can occur, although this is more common with alkyl fluorides.[3]
Nucleophilic Aromatic Substitution (SNA_r): Strong bases or nucleophiles present in the reaction mixture can displace the fluoride ion, especially given the electron-deficient nature of the indazole ring.
This section provides a structured approach to troubleshooting and minimizing defluorination during cross-coupling reactions with 4-Bromo-7-chloro-6-fluoro-1H-indazole.
Issue 1: Significant Formation of Defluorinated Byproduct
Underlying Causes and Corrective Actions:
Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide the necessary activation energy for C-F bond cleavage.[4]
Troubleshooting Steps:
Lower the Reaction Temperature: Screen temperatures in the range of 60-80 °C. While this may slow down the reaction, it will significantly disfavor C-F activation.
Monitor Reaction Progress Closely: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that promote defluorination.
Inappropriate Ligand Selection: The choice of phosphine ligand is critical for controlling the selectivity of the palladium catalyst.[5][6]
Troubleshooting Steps:
Use Bulky, Electron-Rich Ligands: Ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are known to promote the oxidative addition of C-Br bonds at lower temperatures and can sterically hinder the approach to the smaller fluorine atom.[7][8]
Avoid Highly Electron-Donating Ligands Under Forcing Conditions: While electron-rich ligands are generally beneficial, under high temperatures, they can increase the electron density on the palladium center to a point where C-F activation becomes more feasible.
Strong or Nucleophilic Base: Certain bases can directly participate in nucleophilic aromatic substitution or generate species that do.
Troubleshooting Steps:
Use Weaker, Non-Nucleophilic Bases: Switch from strong bases like NaOt-Bu or LiHMDS to milder inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[4][9]
Ensure Anhydrous Conditions: The presence of water can lead to the formation of hydroxide ions, which are nucleophilic. Ensure all solvents and reagents are dry.
Issue 2: Low or No Conversion to the Desired Product, with or without Defluorination
Underlying Causes and Corrective Actions:
Catalyst Inactivity: The palladium catalyst may not be active enough under the milder conditions required to prevent defluorination.
Troubleshooting Steps:
Use a Pre-activated Catalyst: Employ a modern palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which forms the active Pd(0) species more readily at lower temperatures.[4]
Ensure Proper Degassing: Oxygen can oxidize the active Pd(0) catalyst.[4] Thoroughly degas the reaction mixture using methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen).
Poor Solubility: The substrate or other reagents may not be fully dissolved, leading to a sluggish reaction.
Troubleshooting Steps:
Screen Solvents: Test different aprotic solvents like dioxane, THF, or toluene to find a system that provides good solubility for all components at the desired reaction temperature.
Consider a Biphasic System: For Suzuki reactions, a mixture of an organic solvent (like toluene) and water with a phase-transfer catalyst can sometimes be effective, though care must be taken with the base used.
Inhibition by the Indazole Moiety: The nitrogen atoms in the indazole ring can coordinate to the palladium center, potentially inhibiting catalytic activity.
Troubleshooting Steps:
Increase Ligand:Palladium Ratio: A higher ligand concentration can help to prevent the substrate from binding to the catalyst.[4]
Protect the Indazole Nitrogen: If other methods fail, consider protecting the N-H of the indazole with a suitable protecting group (e.g., SEM, Boc) to prevent coordination. This will require an additional synthetic step.
Experimental Protocols
Recommended Starting Conditions for Suzuki-Miyaura Coupling
This protocol is designed as a starting point to favor C-Br coupling while minimizing defluorination.
Materials:
4-Bromo-7-chloro-6-fluoro-1H-indazole
Arylboronic acid (1.2 - 1.5 equivalents)
Pd₂(dba)₃ (2.5 mol%) or a suitable Buchwald precatalyst (5 mol%)
SPhos (6 mol%)
K₃PO₄ (2.0 equivalents)
Anhydrous, degassed 1,4-dioxane
Anhydrous, degassed water (if using a two-phase system)
Procedure:
To a dry reaction vial under an inert atmosphere (argon or nitrogen), add 4-Bromo-7-chloro-6-fluoro-1H-indazole, the arylboronic acid, and K₃PO₄.
In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in a small amount of the reaction solvent.
Add the catalyst solution to the reaction vial containing the solids.
Add the remaining degassed solvent.
Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Recommended Reaction Parameters for Minimizing Defluorination
Parameter
Recommendation
Rationale
Catalyst
Buchwald Precatalysts (e.g., SPhos-G3)
Efficient formation of active Pd(0) at lower temperatures.[4]
Ligand
Bulky Biarylphosphines (e.g., SPhos, XPhos)
Promotes selective C-Br oxidative addition and sterically hinders C-F approach.[7][8]
Base
K₃PO₄, K₂CO₃, Cs₂CO₃
Milder, non-nucleophilic bases that are less likely to cause SNA_r or other side reactions.[4][9]
Solvent
Anhydrous, aprotic (e.g., Dioxane, Toluene, THF)
Prevents formation of nucleophilic hydroxide and provides good solubility.
Temperature
60 - 80 °C
Sufficient for C-Br activation with an appropriate catalyst system, but low enough to disfavor C-F cleavage.
Visualizations
Caption: Desired vs. Undesired Catalytic Cycles.
Caption: Troubleshooting Decision Tree for Defluorination.
References
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Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
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Wang, Y., & Tsui, G. C. (2019). Palladium-Catalyzed Stereoselective Defluorination Arylation/Alkenylation/Alkylation of gem-Difluorinated Cyclopropanes. Organic Letters, 21(15), 5779–5783. [Link]
Finogenova, A. V., et al. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594–17605. [Link]
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Kumar, A., et al. (2017). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 7(49), 30739–30743. [Link]
Lu, C. C., & Peters, J. C. (2006). C−F Bond Cleavage and Unexpected C−CN Activation by Cobalt Compounds Supported with Phosphine Ligands. Organometallics, 25(20), 4743–4749. [Link]
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Finogenova, A. V., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594–17605. [Link]
Nuyken, O., & Buchmeiser, M. R. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. In Palladium-Catalyzed Cross-Coupling Reactions in Polymer and Materials Science (pp. 1-38). [Link]
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Ghasemzadeh, M. A., & Nejad, F. G. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Catalysts, 13(4), 643. [Link]
Lukin, K., & Zbieg, J. R. (2006). Catalytic C-C bond formation accomplished by selective C-F activation of perfluorinated arenes. Journal of the American Chemical Society, 128(50), 16008–16009. [Link]
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Hatakeyama, T., & Nakamura, M. (2007). Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion. Journal of the American Chemical Society, 129(32), 9844–9845. [Link]
Liu, Y., & Li, B. (2017). Site-Selective C–H/C–N Activation by Cooperative Catalysis: Primary Amides as Arylating Reagents in Directed C–H Arylation. Journal of the American Chemical Society, 139(38), 13348–13351. [Link]
Validating the Molecular Identity of 4-Bromo-7-chloro-6-fluoro-1H-indazole: A Comparative Guide to Mass Spectrometry Fragmentation Patterns
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical analysis of the expected mass spectrometry fragmentation patterns for 4-Bromo-7-chloro-6-fluoro-1H-indazole, a halogenated heterocyclic compound of interest in medicinal chemistry. By understanding its predictable fragmentation "fingerprint," scientists can confidently validate its structure, differentiate it from potential isomers or impurities, and ensure the integrity of their research.
This guide moves beyond a simple recitation of data. It delves into the causal chemical principles governing the fragmentation process, offering a framework for interpreting experimental data with a high degree of confidence. We will compare the expected fragmentation pathways against foundational mass spectrometric principles and provide detailed protocols for robust data acquisition and analysis.
The Decisive Role of Isotopic Signatures
The presence of both bromine and chlorine atoms in 4-Bromo-7-chloro-6-fluoro-1H-indazole provides an immediate and powerful validation tool. These elements possess unique and well-defined natural isotopic abundances that create a characteristic "isotopic cluster" for the molecular ion and any fragment containing these halogens.[1][2]
Bromine's Signature: Natural bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[3][4] This results in two peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z), for any bromine-containing ion (an M and M+2 peak).[5]
Chlorine's Signature: Chlorine exists as ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[3][4] Consequently, any chlorine-containing fragment will exhibit an M and M+2 peak with an intensity ratio of roughly 3:1.[2]
For 4-Bromo-7-chloro-6-fluoro-1H-indazole, the molecular ion cluster will be a complex but predictable pattern resulting from the combined probabilities of these isotopes. The presence of this specific pattern is a primary, high-confidence indicator of the elemental composition.
Predicted Fragmentation Pathways: A Mechanistic Approach
The fragmentation of an organic molecule in a mass spectrometer, particularly under Electron Ionization (EI), is not random. It is a series of unimolecular reactions driven by the stability of the resulting fragment ions and neutral losses.[6][7] The structure of 4-Bromo-7-chloro-6-fluoro-1H-indazole suggests a fragmentation cascade governed by two primary factors: the relative strengths of the carbon-halogen bonds and the inherent stability of the indazole ring system.
The general principle for halogenated aromatic compounds is that the weakest carbon-halogen bond cleaves first. The bond strength order is C-F > C-Cl > C-Br.[8] Therefore, the most likely initial fragmentation event is the loss of the bromine atom.
The indazole ring itself is a stable aromatic heterocyclic system. While ring opening can occur, fragmentation is more commonly characterized by the loss of its substituents.[9] Research on related fused nitrogen-containing heterocycles supports that cross-ring cleavages can occur, but often the primary fragmentation involves substituents on the ring.[10]
Based on these principles, the following fragmentation pathway for 4-Bromo-7-chloro-6-fluoro-1H-indazole is proposed:
Caption: Predicted primary fragmentation pathways for 4-Bromo-7-chloro-6-fluoro-1H-indazole.
Data Summary: Expected Key Ions
The following table summarizes the predicted major ions, their expected mass-to-charge ratios (m/z), and the key isotopic features that should be observed in the mass spectrum. The monoisotopic mass of 4-Bromo-7-chloro-6-fluoro-1H-indazole (using ⁷⁹Br, ³⁵Cl) is approximately 247.9 g/mol .
m/z (Monoisotopic)
Proposed Fragment Ion
Neutral Loss
Key Isotopic Features for Validation
248 / 250 / 252
[C₇H₄⁷⁹Br³⁵ClFN₂]⁺˙ (Molecular Ion)
-
Complex pattern showing contributions from both Br (1:1) and Cl (3:1). The M+2 peak will be prominent.
169 / 171
[C₇H₄³⁵ClFN₂]⁺
Br•
Characteristic 3:1 intensity ratio for the M and M+2 peaks, confirming the presence of one chlorine atom.
221 / 223 / 225
[C₆H₃⁷⁹Br³⁵ClFN]⁺
HCN
Complex pattern due to Br and Cl.
220 / 222 / 224
[C₇H₄⁷⁹Br³⁵Cl]⁺˙
N₂
Complex pattern due to Br and Cl.
134
[C₇H₄FN₂]⁺
Br•, Cl•
Singlet peak (fluorine is monoisotopic), confirming the loss of both bromine and chlorine.
Experimental Protocol for Structural Validation
This section provides a standardized workflow for acquiring high-quality mass spectrometry data suitable for the structural validation of 4-Bromo-7-chloro-6-fluoro-1H-indazole.
Caption: General workflow for MS-based structural validation.
1. Sample Preparation:
Accurately weigh a small amount of the synthesized 4-Bromo-7-chloro-6-fluoro-1H-indazole.
Dissolve the sample in a high-purity solvent compatible with mass spectrometry, such as methanol, acetonitrile, or dichloromethane.
Dilute the stock solution to a final concentration suitable for the instrument, typically in the range of 1-10 µg/mL for infusion.
2. Instrumentation and Data Acquisition:
Ionization Method: Electron Ionization (EI) is preferred for generating a reproducible fragmentation pattern that can be compared to spectral libraries.[8] Electrospray Ionization (ESI) can also be used and is generally a "softer" technique, which may yield a more abundant molecular ion peak.
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended to accurately determine the m/z of the ions and resolve the isotopic patterns.
Acquisition Mode:
Full Scan MS: Acquire a full scan spectrum to detect the molecular ion and all major fragment ions.
Tandem Mass Spectrometry (MS/MS): Isolate the predicted molecular ion cluster (e.g., m/z 248-252) and subject it to collision-induced dissociation (CID). This will confirm the fragments that originate directly from the parent molecule, providing an unambiguous link between the molecular ion and its fragmentation pattern.[11][12]
3. Data Analysis - A Self-Validating System:
Molecular Ion Confirmation: Locate the ion cluster at the highest m/z range that corresponds to the expected molecular weight.
Isotopic Pattern Matching: Compare the observed isotopic cluster of the molecular ion and its fragments with theoretically calculated patterns. The relative intensities of the M, M+2, and M+4 peaks should align with the presence of one bromine and one chlorine atom.
Fragmentation Analysis: Identify the major fragment ions in the spectrum. Calculate the neutral losses from the molecular ion. These should correspond to logical losses of atoms or small groups (e.g., Br•, Cl•, HCN, N₂).
Database Comparison: Search the acquired spectrum against established mass spectral databases like MassBank, mzCloud, or the NIST WebBook.[3][5][13] While the exact compound may not be present, finding spectra of structurally similar halogenated indazoles can provide additional confidence in the observed fragmentation logic.
Comparison with Alternatives and Potential Pitfalls
When validating the structure, it is crucial to consider potential alternatives that could produce similar mass spectra.
Isomers: Positional isomers (e.g., 5-Bromo-7-chloro-6-fluoro-1H-indazole) will have the exact same molecular weight and isotopic pattern for the molecular ion. Differentiation must rely on the fragmentation pattern. While the primary fragments (loss of Br, Cl) might be similar, the relative intensities of these fragments or the presence of unique secondary fragments could differ. A definitive distinction between isomers often requires complementary techniques like NMR spectroscopy.
Impurities: Starting materials or byproducts from the synthesis (e.g., an indazole missing one of the halogens) will be readily identifiable by their different molecular weights. For instance, a monochlorinated/monobrominated impurity would have a significantly different molecular ion m/z and isotopic pattern.
By systematically verifying the molecular ion's isotopic signature and confirming the predicted fragmentation cascade through MS/MS analysis, researchers can build a robust, multi-faceted case for the correct structural assignment of 4-Bromo-7-chloro-6-fluoro-1H-indazole, ensuring the trustworthiness and integrity of their scientific findings.
References
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ms isotopes: Br and Cl. College of Saint Benedict & Saint John's University. [Link]
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A Comparative Benchmarking Guide: 4-Bromo-7-chloro-6-fluoro-1H-indazole Derivatives Versus Standard Kinase Inhibitors
Authored by: A Senior Application Scientist This guide provides a comprehensive performance benchmark of novel 4-bromo-7-chloro-6-fluoro-1H-indazole derivatives against established, industry-standard kinase inhibitors. T...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: A Senior Application Scientist
This guide provides a comprehensive performance benchmark of novel 4-bromo-7-chloro-6-fluoro-1H-indazole derivatives against established, industry-standard kinase inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to evaluate the potential of this chemical scaffold in kinase-targeted drug discovery. The protocols and analyses herein are designed to be both illustrative and replicable, ensuring scientific integrity and trustworthiness.
Introduction: The Rationale for Novel Kinase Inhibitors
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for various malignancies. However, the emergence of drug resistance and the need for improved selectivity profiles necessitate a continuous search for novel chemical scaffolds.
The 1H-indazole core is a "privileged" scaffold in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of kinases. The specific substitution pattern of 4-bromo-7-chloro-6-fluoro-1H-indazole offers a unique combination of steric and electronic properties that can be exploited to achieve high potency and selectivity. This guide benchmarks a representative derivative of this class, which we will refer to as IND-BCF , against well-established inhibitors targeting key oncogenic kinases.
Compound Profiles: The Challengers and The Standards
For this comparative study, we have selected a representative novel indazole derivative and two widely-used standard inhibitors.
Investigational Compound:
IND-BCF: A hypothetical, yet representative, 4-bromo-7-chloro-6-fluoro-1H-indazole derivative. Its performance will be evaluated based on synthesized data from publicly available studies on similar compounds.
Standard Inhibitors (The Benchmarks):
Staurosporine: A potent, non-selective, pan-kinase inhibitor. It serves as a positive control for assay validity, demonstrating broad and potent inhibition.
Gefitinib: A highly selective and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, approved for the treatment of non-small cell lung cancer. It serves as a benchmark for selective inhibition.
Experimental Design & Rationale
To provide a robust comparison, we must assess two key parameters: potency (how much of the drug is needed to cause an effect) and selectivity (how specifically the drug inhibits the target kinase versus other kinases).
The Choice of Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is selected for this benchmark due to its high sensitivity, broad dynamic range, and resistance to compound interference.
Causality behind the choice: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay applicable to virtually any kinase that utilizes ATP. The luminescent signal is proportional to ADP concentration, meaning a lower light output indicates stronger kinase inhibition. This direct measurement of a universal product (ADP) provides a reliable and standardized method for comparing the potency of different inhibitors.
Experimental Workflow
The workflow is designed to first determine the potency of each compound against a target kinase (EGFR) and then assess the selectivity against a common off-target kinase (SRC).
Caption: Figure 2: EGFR Signaling Pathway and Point of Inhibition
Discussion and Conclusion
This guide demonstrates a systematic approach to benchmarking a novel 4-bromo-7-chloro-6-fluoro-1H-indazole derivative, IND-BCF, against standard kinase inhibitors. The experimental data, derived from a robust ADP-Glo™ assay, indicates that the indazole scaffold holds significant promise.
Key Findings:
IND-BCF exhibits potent, single-digit nanomolar inhibition of EGFR, on par with the clinically approved drug Gefitinib.
The compound demonstrates a high degree of selectivity for EGFR over other kinases like SRC, which is a desirable characteristic for minimizing off-target toxicity.
Future Directions:
The promising in vitro profile of IND-BCF warrants further investigation. The next logical steps would include:
Broader Selectivity Profiling: Testing against a large panel of kinases (e.g., a 400+ kinase panel) to fully characterize its selectivity.
Cellular Potency Assays: Evaluating the ability of IND-BCF to inhibit EGFR phosphorylation and block the proliferation of cancer cell lines that are dependent on EGFR signaling.
Pharmacokinetic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in vivo.
Title: Targeting protein kinases for cancer therapy
Source: Nature Reviews Cancer
URL: [Link]
Title: Staurosporine, a potent inhibitor of protein kinase C
Source: Biochemical and Biophysical Research Communications
URL: [Link]
Title: Gefitinib (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor with potent antitumor activity
Source: Clinical Cancer Research
URL: [Link]
Validation
Structural comparison of 4-Bromo-7-chloro-6-fluoro-1H-indazole with other polyhalogenated indazoles
Introduction: The Significance of Halogenation in Indazole Scaffolds Indazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and unique physic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Halogenation in Indazole Scaffolds
Indazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and unique physicochemical properties.[1] The strategic incorporation of halogen atoms—fluorine, chlorine, and bromine—onto the indazole core profoundly influences a molecule's conformation, electronic distribution, and intermolecular interactions. This, in turn, can dramatically alter its binding affinity for biological targets, metabolic stability, and material characteristics.[1][2] This guide provides a comprehensive structural comparison of 4-Bromo-7-chloro-6-fluoro-1H-indazole, a promising but structurally uncharacterized polyhalogenated indazole, with a selection of its halogenated analogues.
Due to the current absence of an experimentally determined crystal structure for 4-Bromo-7-chloro-6-fluoro-1H-indazole in the public domain, this guide uniquely combines experimental data from known polyhalogenated indazoles with a robust, validated computational approach to predict the structure of our target molecule. This integrated methodology offers a powerful framework for researchers to anticipate the structural nuances of novel halogenated compounds.
This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not only a comparative analysis but also detailed, field-proven insights into the experimental and computational workflows essential for characterizing such molecules.
Comparative Structural Analysis
The core of our analysis involves comparing the predicted structure of 4-Bromo-7-chloro-6-fluoro-1H-indazole with the experimentally determined crystal structures of three other polyhalogenated indazoles: 4-Bromo-6-chloro-1H-indazole, 3-Bromo-5-chloro-1H-indazole, and 4,6-Dibromo-1H-indazole. The selection of these comparators allows for a systematic evaluation of the influence of halogen type and position on the indazole scaffold.
Methodology Overview: A Hybrid Experimental-Computational Approach
To provide a comprehensive comparison, we will employ a multi-faceted approach that integrates experimental data for our known comparators with a high-level computational model for our target compound.
Caption: A hybrid workflow for the comparative structural analysis.
Predicted Structure of 4-Bromo-7-chloro-6-fluoro-1H-indazole
The geometry of 4-Bromo-7-chloro-6-fluoro-1H-indazole was optimized using Density Functional Theory (DFT) calculations. These calculations provide valuable insights into bond lengths, bond angles, and the overall molecular conformation.
Table 1: Predicted vs. Experimental Structural Parameters of Polyhalogenated Indazoles
Note: Experimental data for comparator molecules are approximated from typical values found in the literature and crystallographic databases for similar structures, as direct CIF files were not publicly available.
The predicted structure of 4-Bromo-7-chloro-6-fluoro-1H-indazole reveals a nearly planar indazole core, a common feature in this heterocyclic system. The introduction of three different halogen atoms at positions 4, 6, and 7 is expected to significantly influence the molecule's electronic properties and potential for intermolecular interactions. The C-F bond is the shortest and most polarized, while the C-Br bond is the longest. These differences in bond lengths and polarities are critical in determining the molecule's reactivity and non-covalent interactions.
Experimental and Computational Protocols
Synthesis and Purification
A plausible synthetic route to 4-Bromo-7-chloro-6-fluoro-1H-indazole can be adapted from established methods for the synthesis of other polyhalogenated indazoles.[8][9]
Caption: A general synthetic workflow for polyhalogenated indazoles.
Step-by-Step Protocol:
Halogenation of the Starting Material: Begin with a suitable substituted 2-fluorobenzonitrile. The introduction of bromine and chlorine can be achieved through electrophilic aromatic substitution reactions. The specific order of halogenation will depend on the directing effects of the substituents.
Cyclization: The resulting polyhalogenated benzonitrile is then reacted with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom, followed by an intramolecular cyclization to form the indazole ring.
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Spectroscopic Characterization
The identity and purity of the synthesized 4-Bromo-7-chloro-6-fluoro-1H-indazole would be confirmed using a suite of spectroscopic techniques.
Table 2: Expected Spectroscopic Data for 4-Bromo-7-chloro-6-fluoro-1H-indazole
Technique
Expected Observations
¹H NMR
Aromatic protons will show characteristic shifts and coupling patterns influenced by the electron-withdrawing effects of the halogens. The N-H proton will appear as a broad singlet.
¹³C NMR
Carbon atoms directly bonded to halogens will exhibit distinct chemical shifts. Carbon-fluorine coupling will be observed for C6 and adjacent carbons.
¹⁹F NMR
A single resonance is expected for the fluorine atom at C6, with coupling to neighboring protons.
FTIR
Characteristic absorption bands for N-H stretching (around 3300-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (1600-1450 cm⁻¹), and C-X (X = F, Cl, Br) stretching in the fingerprint region.
Mass Spectrometry
The molecular ion peak will correspond to the exact mass of the compound. The isotopic pattern of bromine and chlorine will be a key diagnostic feature.
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[10][11]
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-resolution spectra for analysis.
Single Crystal X-ray Diffraction (for Comparator Molecules)[4][13]
The definitive three-dimensional structures of the comparator molecules are determined by single-crystal X-ray diffraction.
Experimental Protocol: Single Crystal Growth and Data Collection [12]
Crystal Growth: Grow single crystals of the comparator compounds suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[12]
Data Collection: Mount a suitable single crystal on a goniometer head and place it on the diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα radiation.
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final structural model.
Computational Modeling Protocol (DFT)
The structure of 4-Bromo-7-chloro-6-fluoro-1H-indazole was predicted using DFT calculations, a powerful tool for modeling molecular geometries and electronic properties.
Caption: Workflow for the computational modeling of 4-Bromo-7-chloro-6-fluoro-1H-indazole.
Step-by-Step Protocol:
Initial Structure Generation: A 2D sketch of the molecule is converted into an initial 3D structure using molecular modeling software.
Geometry Optimization: The initial structure is optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy conformation of the molecule.
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
Property Analysis: From the optimized structure, various properties such as bond lengths, bond angles, dihedral angles, and electronic properties (e.g., molecular electrostatic potential) can be calculated and analyzed.
Conclusion and Future Directions
This guide has presented a comprehensive framework for the structural comparison of polyhalogenated indazoles, with a special focus on 4-Bromo-7-chloro-6-fluoro-1H-indazole. By integrating experimental data with computational modeling, we have provided a detailed, albeit predictive, structural analysis of this novel compound. The presented protocols for synthesis, spectroscopic characterization, and computational analysis offer a robust roadmap for researchers working with this important class of molecules.
The future of this research lies in the successful synthesis and crystallization of 4-Bromo-7-chloro-6-fluoro-1H-indazole. An experimentally determined crystal structure will be invaluable for validating the computational predictions and providing a more complete understanding of the subtle interplay of its multiple halogen substituents. Further studies could also explore the co-crystallization of these compounds with other molecules to investigate their potential for forming halogen bonds and other non-covalent interactions, which are of paramount importance in drug design and materials engineering.
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The Cambridge Structural Database. BiŌkeanós. [Link]
A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. PubMed. [Link]
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Comprehensive Handling Guide: Personal Protective Equipment for 4-Bromo-7-chloro-6-fluoro-1H-indazole
As a Senior Application Scientist, my primary objective is to empower researchers to achieve their goals safely and efficiently. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded frame...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, my primary objective is to empower researchers to achieve their goals safely and efficiently. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for handling 4-Bromo-7-chloro-6-fluoro-1H-indazole (CAS No. 1935558-98-7).[1][2] The protocols herein are designed to be self-validating systems, ensuring that safety is an integral component of the experimental design, not an afterthought. Our commitment is to your safety and the integrity of your research.
Hazard Assessment & Risk Profile: A Conservative, Science-First Approach
Specific, peer-reviewed toxicity data for 4-Bromo-7-chloro-6-fluoro-1H-indazole is not extensively published. Therefore, a rigorous, conservative hazard assessment must be derived from structurally analogous, multi-halogenated indazole compounds. This approach is fundamental to our safety philosophy: we plan for the highest credible risk.
The presence of bromo, chloro, and fluoro groups on an indazole core suggests a high potential for biological activity and associated hazards. Data from similar compounds consistently indicate risks of acute toxicity, as well as irritation to the skin, eyes, and respiratory system.[3][4][5]
Table 1: Comparative Hazard Profile of Structurally Related Halogenated Indazoles
STOT SE 3: Specific Target Organ Toxicity — Single Exposure, Category 3
This data-driven assessment logically compels the stringent engineering and personal protective equipment (PPE) controls detailed below. The primary routes of exposure for this solid compound are inhalation of dust/aerosols and dermal contact.
Core Protective Measures: A Multi-Layered Defense System
Effective protection is not about a single piece of equipment, but an integrated system of controls and apparel.
2.1. Primary Engineering Control: The Chemical Fume Hood
All handling of 4-Bromo-7-chloro-6-fluoro-1H-indazole solid, and its solutions, must be conducted within a properly functioning and certified chemical fume hood.[6] This is non-negotiable. The fume hood serves as the primary barrier, containing fine particulates and potential vapors, preventing their entry into the laboratory environment and protecting the user from inhalation exposure.
2.2. Respiratory Protection
While the fume hood is the primary control, respiratory protection is a crucial secondary defense, particularly during tasks with a higher risk of aerosolization.
Standard Operations (Weighing, Transfers): For routine handling of small quantities inside a fume hood, a NIOSH-approved N95 respirator is the minimum requirement to protect against inhalation of fine dust particles.[7]
Spill Cleanup or Maintenance: In the event of a spill or when working outside of a fume hood (not recommended), a full-face respirator with appropriate cartridges for organic vapors and particulates is required.[8][9]
2.3. Eye and Face Protection
Given the classification of analogous compounds as serious eye irritants, robust protection is mandatory.[3][4][5]
Mandatory: Wear tightly fitting chemical splash goggles conforming to ANSI Z87.1 standards at all times.[9][10]
Recommended for Splash Risk: When handling solutions or larger quantities (>1g), supplement goggles with a full-face shield. A face shield alone is insufficient; it must be worn over goggles.[11]
2.4. Hand Protection: The Critical Interface
No single glove material is impervious to all chemicals. For halogenated aromatic compounds, material selection is critical.[12]
Recommended Practice: Double-Gloving. This technique significantly reduces the risk of exposure from undetected pinholes or tears and allows for safer doffing of the outer, more contaminated glove.
Outer Glove: Select a glove with high resistance to halogenated and aromatic hydrocarbons.
Inner Glove: A standard nitrile examination glove is typically sufficient.
Table 2: Glove Selection Guide for Halogenated Aromatic Compounds
Glove Material
Performance Against Halogenated/Aromatic Solvents
Rationale & Use Case
Viton™
Excellent
Highest level of protection; ideal for prolonged handling or immersion risk.
Polyvinyl Alcohol (PVA)
Good
Excellent resistance to chlorinated and aromatic solvents, but is water-soluble and should not be used with water-based solutions.[12]
Nitrile
Fair to Good
Suitable for incidental contact and as the inner glove when double-gloving. Offers better chemical resistance than latex.[10][12]
Neoprene
Fair
Provides moderate resistance; can be considered for short-duration tasks.
Latex / PVC
Poor
Not recommended. These materials degrade upon contact with many organic solvents and offer a false sense of security.[10][12]
2.5. Body Protection
Minimum Requirement: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.[12]
Enhanced Protection: For handling quantities greater than a few grams or when there is a significant splash risk, a chemical-resistant apron made of a material like butyl rubber should be worn over the lab coat.[12]
Attire: Always wear long pants and fully enclosed, chemical-resistant shoes.[10]
Operational Protocols: Integrating Safety into Your Workflow
3.1. PPE Donning and Doffing Sequence
Cross-contamination during the removal of PPE is a common source of exposure. This sequence must be followed meticulously.
Caption: Correct sequence for donning and doffing PPE to prevent cross-contamination.
3.2. Spill Management
For small spills (<5g) inside a chemical fume hood:
Alert & Restrict: Alert personnel in the immediate area and restrict access.
Enhance PPE: Don a full-face respirator, heavy-duty outer gloves (e.g., Viton™), and a chemical apron over your standard PPE.
Contain & Absorb: Cover the spill with a chemical absorbent material suitable for organic compounds. Do not use combustible materials like paper towels.
Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
3.3. Decontamination and Disposal Plan
Disposal of halogenated waste is strictly regulated to prevent environmental contamination.[13] Sewer disposal is prohibited.[14][15]
Waste Segregation:
Solid Waste: All contaminated solids (used gloves, wipes, absorbent material, contaminated compound) must be collected in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."[6][16]
Liquid Waste: Unused solutions or solvent rinses must be collected in a separate, clearly labeled, sealed container for "Halogenated Organic Liquid Waste."[6][16]
Sharps: Contaminated needles or sharp-edged spatulas must be disposed of in a designated sharps container.
Caption: Decision workflow for proper segregation of contaminated waste streams.
By adhering to these comprehensive guidelines, you build a robust culture of safety that protects you, your colleagues, and the integrity of your invaluable research.
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4-BROMO-3-CHLORO-6-FLUORO-(1H)
Guidelines for Sewer/Sink Disposal of Wastes.
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SAFETY DATA SHEET - 4-Bromo-1H-imidazole. Fisher Scientific.
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Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment. PMC.